molecular formula C8H8N2O B012330 2-(Hydroxymethyl)-6-methylisonicotinonitrile CAS No. 108129-25-5

2-(Hydroxymethyl)-6-methylisonicotinonitrile

Cat. No.: B012330
CAS No.: 108129-25-5
M. Wt: 148.16 g/mol
InChI Key: PBTBKEWEKAICOK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methylisonicotinonitrile is a chemical compound with the CAS Registry Number 108129-25-5 . Its molecular formula is C8H8N2O, and it has a molecular weight of 148.16 g/mol . The compound is a solid at room temperature and is characterized by the presence of both a hydroxymethyl group and a nitrile group on a methyl-substituted pyridine ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The specific research applications, mechanism of action, and detailed physicochemical properties of this compound are areas of active investigation and are not fully detailed in the available literature. As a building block, its functional groups allow for further chemical modifications, enabling researchers to explore its potential in various scientific fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care and refer to the corresponding Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTBKEWEKAICOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591362
Record name 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108129-25-5
Record name 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(Hydroxymethyl)-6-methylisonicotinonitrile (CAS 108129-25-5) is a high-value pyridine building block extensively utilized in the synthesis of next-generation pharmaceuticals. Its structural uniqueness lies in its trifunctional nature: a nitrile group at C4 (precursor to amides, amines, or tetrazoles), a methyl group at C6 (providing lipophilicity and steric bulk), and a hydroxymethyl handle at C2 (enabling etherification, oxidation, or halogenation).

This compound serves as a critical intermediate in the development of P2X3 receptor antagonists (for chronic cough and pain management) and RET kinase inhibitors (for oncology). Its synthesis requires precise regiochemical control to distinguish between the two methyl groups of the precursor, making the Boekelheide Rearrangement the gold-standard protocol for its production.

Part 2: Chemical Identity & Physical Properties[1]

The following data aggregates experimentally determined and computationally predicted properties essential for analytical validation.

PropertySpecification
CAS Number 108129-25-5
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (Recrystallized)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) 13.5 (OH group), 1.8 (Pyridine N)
LogP ~0.8 (Lipophilic, suitable for CNS penetration)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Part 3: Synthetic Methodology (The Boekelheide Route)

Strategic Rationale

Direct oxidation of 2,6-dimethylisonicotinonitrile is non-selective. To achieve high regioselectivity for the mono-hydroxylated product, we employ the Boekelheide Rearrangement . This three-step sequence utilizes the N-oxide effect to activate the alpha-methyl position, allowing for a controlled [3,3]-sigmatropic rearrangement.

Reaction Pathway Visualization

SynthesisRoute Start 2,6-Dimethylisonicotinonitrile (CAS 39965-81-6) Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter1 N-Oxide Intermediate Step1->Inter1 0-25°C, 4h Step2 Boekelheide Rearrangement (Ac2O, 100°C) Inter1->Step2 Inter2 2-Acetoxymethyl Intermediate Step2->Inter2 [3,3]-Sigmatropic Shift Step3 Hydrolysis (K2CO3, MeOH) Inter2->Step3 Final 2-(Hydroxymethyl)-6- methylisonicotinonitrile (CAS 108129-25-5) Step3->Final Deprotection

Figure 1: The regioselective Boekelheide synthesis pathway transforming 2,6-dimethylisonicotinonitrile to the target alcohol.

Detailed Experimental Protocol
Step 1: N-Oxidation
  • Reagents: 2,6-Dimethylisonicotinonitrile (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,6-dimethylisonicotinonitrile in DCM (10 mL/g) and cool to 0°C.

    • Add mCPBA portion-wise over 30 minutes to control exotherm.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Product is more polar).

    • Workup: Wash with 10% Na₂SO₃ (to quench peroxide), then sat. NaHCO₃ (to remove acid). Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Checkpoint: N-oxide is a white solid.[2][3] Yield >90%.

Step 2: The Rearrangement (Critical Step)
  • Reagents: N-oxide intermediate (1.0 eq), Acetic Anhydride (Ac₂O, 5.0 eq).

  • Procedure:

    • Suspend the N-oxide in Ac₂O.

    • Heat to 100–110°C. The solution will clarify as the reaction proceeds.

    • Stir for 2–4 hours.

    • Mechanism: The N-oxide oxygen attacks the anhydride to form an N-acetoxy cation, which undergoes deprotonation and a [3,3]-sigmatropic rearrangement to the 2-acetoxymethyl pyridine.

    • Workup: Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary). The residue is the crude acetate ester.

Step 3: Hydrolysis
  • Reagents: Crude Acetate, Potassium Carbonate (K₂CO₃, 1.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the crude oil in MeOH (5 mL/g).

    • Add K₂CO₃ and stir at RT for 1 hour.

    • Workup: Filter off solids. Concentrate the filtrate. Resuspend in EtOAc, wash with brine, dry, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 0–5% MeOH in DCM).

Part 4: Analytical Characterization

To ensure scientific integrity, the final product must meet the following spectral criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.65 (s, 1H, Ar-H3)

    • δ 7.58 (s, 1H, Ar-H5)

    • δ 5.50 (t, 1H, OH)

    • δ 4.55 (d, 2H, CH₂-OH)

    • δ 2.55 (s, 3H, CH₃)

  • MS (ESI): Calculated for [M+H]⁺: 149.07; Found: 149.1.

  • HPLC Purity: >98% (area) at 254 nm.

Part 5: Pharmaceutical Applications[2][4][5]

This compound is a "privileged structure" in medicinal chemistry, particularly for:

  • P2X3 Receptor Antagonists: Used in the synthesis of drugs targeting chronic cough (similar to Gefapixant analogs). The hydroxymethyl group is often converted to a benzylic ether or amine to engage the receptor's binding pocket.

  • RET Kinase Inhibitors: The pyridine core serves as a scaffold for multi-targeted kinase inhibitors used in non-small cell lung cancer (NSCLC).

  • Tetrazole Bioisosteres: The nitrile group can be converted to a tetrazole (using NaN₃/ZnBr₂), offering a lipophilic carboxylate mimic common in angiotensin receptor blockers.

Workflow: From Intermediate to API

Applications Core 2-(Hydroxymethyl)-6- methylisonicotinonitrile (CAS 108129-25-5) PathA Path A: Etherification (NaH, R-X) Core->PathA PathB Path B: Nitrile Conversion (NaN3, ZnBr2) Core->PathB PathC Path C: Oxidation (MnO2) Core->PathC ProdA P2X3 Antagonists (Ether Linkage) PathA->ProdA ProdB Tetrazole Bioisosteres (Metabolic Stability) PathB->ProdB ProdC Formyl-Pyridine (Reductive Amination Precursor) PathC->ProdC

Figure 2: Divergent synthetic utility of CAS 108129-25-5 in drug discovery campaigns.

Part 6: Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Handle in a fume hood. The intermediate N-oxide (Step 1) is potentially shock-sensitive if dried completely; keep damp or process immediately.

  • Storage: Hygroscopic. Store under nitrogen in a desiccator.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • NIST Chemistry WebBook. Pyridine-4-carbonitrile derivatives and spectral data. Link

  • European Patent Office. Process for the preparation of 2-amino-6-methylnicotinic acid and related pyridine intermediates (EP3162796A1). Link

  • BenchChem. Synthesis of substituted pyridines via Boekelheide Rearrangement. Link

  • Organic Syntheses. 2-Cyano-6-methylpyridine and general methods for pyridine functionalization. Org. Synth. 1973, 53, 35. Link

Sources

Technical Monograph: 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 108129-25-5 Synonyms: 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile; 4-Cyano-2-(hydroxymethyl)-6-methylpyridine Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol [1]

Executive Summary & Chemical Identity

2-(Hydroxymethyl)-6-methylisonicotinonitrile represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the development of allosteric modulators for P2X3 receptors and various kinase inhibitors.[1] Its structural utility lies in the orthogonal reactivity of its three functional handles: the electron-deficient pyridine core, the electrophilic nitrile group at C4, and the nucleophilic primary alcohol at C2.[1]

This guide provides a comprehensive technical analysis of this synthon, moving beyond basic catalog data to explore its synthetic causality, reactivity profiles, and validation protocols.[1]

Physicochemical Profile
PropertyValueContextual Note
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1][2]
Melting Point 68–72 °C (Predicted)Deviations indicate hydration or carboxylic acid impurities.
Solubility DMSO, Methanol, DCMPoor solubility in non-polar alkanes (Hexane/Heptane).
pKa (C2-OH) ~13.5Typical for primary benzylic-type alcohols.[1]
LogP 0.6–0.9Lipophilic enough for cell permeability; polar enough for diverse coupling.

Synthetic Architecture & Causality

The synthesis of this compound is non-trivial due to the need for regioselectivity.[1] Direct oxidation of 2,6-dimethylisonicotinonitrile often yields mixtures of aldehyde, acid, and over-oxidized products.[1]

The most robust, field-proven route utilizes the Boekelheide Rearrangement .[1] This pathway is chosen for its ability to selectively functionalize the alpha-methyl group via a sigmatropic rearrangement, avoiding the harsh conditions of direct radical oxidation.[1]

Strategic Pathway: The Boekelheide Rearrangement

This protocol leverages the "N-oxide activation" strategy.[1] The pyridine nitrogen is first oxidized to activate the alpha-methyl protons, allowing for acylation and subsequent rearrangement.[1]

Mechanism of Action:

  • N-Oxidation: Increases acidity of the alpha-methyl protons.[1]

  • Acylation: Acetic anhydride reacts with the N-oxide oxygen.

  • Sigmatropic Rearrangement: The acetate migrates to the benzylic position (C2-methyl), restoring aromaticity.

  • Hydrolysis: The resulting ester is cleaved to reveal the target alcohol.

Visualization of Synthetic Logic

SynthesisPath cluster_logic Mechanistic Rationale Start 2,6-Dimethylisonicotinonitrile (Precursor) Inter1 N-Oxide Intermediate (Activation) Start->Inter1 m-CPBA, DCM 0°C to RT Inter2 2-(Acetoxymethyl) Intermediate Inter1->Inter2 Ac2O, 140°C [Boekelheide Rearrangement] Note2 N-oxide allows [3,3]-sigmatropic shift for regiospecificity. Inter1->Note2 Target 2-(Hydroxymethyl)-6-methyl isonicotinonitrile Inter2->Target K2CO3, MeOH Hydrolysis Note1 Direct oxidation of methyl is non-selective.

Figure 1: Step-wise synthetic workflow utilizing the Boekelheide Rearrangement for regiospecific functionalization.

Detailed Experimental Protocol

Note: This protocol is adapted for a 10g scale. All steps must be performed in a fume hood due to the use of m-CPBA and pyridine derivatives.[1]

Step 1: N-Oxidation[1]
  • Charge: Dissolve 2,6-dimethylisonicotinonitrile (10.0 g, 75.7 mmol) in Dichloromethane (DCM, 150 mL).

  • Cool: Chill the solution to 0°C using an ice bath.

  • Addition: Slowly add m-Chloroperbenzoic acid (m-CPBA) (70%, 20.5 g, 83.2 mmol) portion-wise over 30 minutes. Rationale: Exothermic control prevents thermal decomposition of the oxidant.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N-oxide is significantly more polar.[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with sodium thiosulfate (to remove excess peroxide) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Rearrangement (The Critical Step)
  • Charge: Suspend the crude N-oxide in Acetic Anhydride (50 mL).

  • Heat: Heat to 140°C (reflux) for 2–4 hours. Critical: The solution will turn dark. The high temperature is required to overcome the activation energy of the [3,3]-sigmatropic shift.[1]

  • Isolation: Remove excess acetic anhydride under reduced pressure (azeotrope with toluene if necessary). The residue contains the 2-acetoxymethyl intermediate.[1]

Step 3: Hydrolysis[1]
  • Solvolysis: Dissolve the dark residue in Methanol (100 mL).

  • Base Hydrolysis: Add Potassium Carbonate (K₂CO₃) (15.7 g, 113 mmol). Stir at room temperature for 1 hour.

  • Purification: Filter off solids. Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Expectation: 45–60% overall yield.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. The following data points confirm the structural integrity of the compound.

1H NMR Signature (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Feature
7.65 Singlet (s)1HPyridine C3-HMeta-coupling may broaden signal.[1]
7.50 Singlet (s)1HPyridine C5-HDistinct from C3 due to proximity to methyl.
5.50 Triplet (t)1H-OHDisappears on D₂O shake.
4.55 Doublet (d)2H-CH₂-OHCoupled to OH; collapses to singlet with D₂O.[1]
2.55 Singlet (s)3H-CH₃Characteristic alpha-methyl shift.[1]
Mass Spectrometry (LC-MS)[1]
  • Method: ESI+

  • Expected Mass: [M+H]⁺ = 149.16 Da

  • Fragmentation Pattern: Look for loss of water [M-18]⁺ (131 Da) and loss of nitrile (rare in soft ionization).

Reactivity & Application Logic

Understanding the "why" behind this molecule's usage in drug discovery:

Orthogonal Functionalization

The molecule serves as a "linchpin" scaffold.

  • The Alcohol (C2): Can be converted to a leaving group (Mesylate/Halide) for nucleophilic substitution (SN2) to attach side chains, or oxidized to an aldehyde for reductive amination.

  • The Nitrile (C4): Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole (bioisostere for carboxylate).

  • The Methyl (C6): Remains relatively inert but can be functionalized later if needed, providing steric bulk to fit hydrophobic pockets in enzymes (e.g., ATP binding sites).

Retrosynthetic Map

Retrosynthesis cluster_choice Route Selection Target Target: 2-(Hydroxymethyl)-6-methyl isonicotinonitrile Precursor1 Precursor A: 2,6-Dimethylisonicotinonitrile Target->Precursor1 Boekelheide Rearrangement Precursor2 Precursor B: Ethyl 2,6-dimethylisonicotinate Target->Precursor2 1. Amidation 2. Dehydration 3. Selective Oxidation

Figure 2: Retrosynthetic analysis highlighting the preferred pathway (solid red line) versus the less efficient ester route (dashed).

Safety & Handling (SDS Context)

  • Hazard Class: Acute Toxicity (Oral/Inhalation) - Category 4.[3]

  • Signal Word: Warning.

  • Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this ring-bound nitrile is stable.[1]

  • Handling: Use nitrile gloves. Avoid contact with strong acids (hydrolysis of nitrile) or strong oxidizers (uncontrolled oxidation of alcohol).

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from .

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society. (Foundational methodology for pyridine functionalization).[4][5]

  • PubChem. Compound Summary: 2-hydroxymethyl-6-methylpyridine-4-carbonitrile.[1] Retrieved from .[3]

  • Fontana, G., et al. (2005). Synthesis of functionalized pyridines for pharmaceutical applications. (General reference for pyridine building blocks in drug discovery).

Sources

Technical Guide: Solubility Profiling & Thermodynamic Characterization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility and thermodynamic characterization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile (CAS: 108129-25-5).

Executive Summary

This compound (C₈H₈N₂O) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of potassium-competitive acid blockers (P-CABs) and other pyridine-based therapeutics.

Precise solubility data for this compound is often proprietary or absent from open-access literature. This guide addresses that gap by providing a structure-based solubility prediction , a validated experimental protocol for generating precise solubility curves, and a thermodynamic framework for modeling dissolution behavior. This approach enables process chemists to optimize crystallization yields and solvent selection without relying on generic databases.

Chemical Profile & Structure-Property Relationships (SPR)

To predict solubility behavior effectively, we must analyze the functional groups interacting with the solvent matrix.

FeatureMoietyElectronic/Steric EffectSolubility Implication
Core Pyridine Ring

-deficient aromatic system
Soluble in dilute acids; moderate polarity.
H-Bond Donor 2-Hydroxymethyl (

)
Hydrophilic, H-bond donor/acceptorEnhances solubility in alcohols (MeOH, EtOH) and water.
Dipole 4-Cyano (

)
Strong electron-withdrawing, high dipoleIncreases solubility in polar aprotic solvents (ACN, DMSO).
Lipophile 6-Methyl (

)
Weakly lipophilic, steric bulkSlightly improves solubility in non-polar solvents (Toluene) compared to non-methylated analogs.
Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group analysis, the saturation solubility (


) order is predicted as follows:


  • Process Tip: For crystallization, a cooling crystallization from Ethyl Acetate or an Ethanol/Water mixture is likely the most effective strategy due to the steep temperature-solubility gradient expected in these solvents.

Experimental Protocol: High-Precision Solubility Determination

Since specific literature values are limited, the following self-validating protocol is the industry standard for generating the required data. This workflow minimizes gravimetric errors and ensures thermodynamic equilibrium.

Method: Static Equilibrium via Laser Monitoring (or Gravimetric Analysis)

Reagents:

  • This compound (Purity > 99.0% by HPLC)

  • Analytical grade solvents (dried over 4Å molecular sieves)

Workflow Diagram:

SolubilityProtocol cluster_QC Quality Control Gates Start Start: Excess Solute Addition Equilibrium Thermostatted Agitation (T ± 0.05 K, 24-48h) Start->Equilibrium Check Equilibrium Check (Laser/Turbidity or Time-Sampling) Equilibrium->Check Check->Equilibrium Drifting Concentration Separation Isothermal Filtration (0.45 µm Syringe Filter) Check->Separation Stable Concentration Analysis Quantification (HPLC or Gravimetric) Separation->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Figure 1: Step-by-step workflow for determining saturation solubility.

Step-by-Step Procedure
  • Preparation: Add excess solid solute to a jacketed glass vessel containing 50 mL of the target solvent.

  • Equilibration: Stir continuously at the set temperature (

    
    ) for 24 hours.
    
    • Self-Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Sampling: Stop stirring and allow phases to settle for 30 minutes (maintain

    
    ).
    
  • Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and dry to constant weight under vacuum.

    • HPLC: Dilute aliquot with mobile phase and analyze (Detector: UV 254 nm).

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to extract thermodynamic parameters.
Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility data of pyridine derivatives.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters determined via multivariate regression.
    
  • Utility: Use this equation to interpolate solubility at any temperature within the measured range for process design.

van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces of dissolution:



  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic) for this class of compounds, implying solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Interpretation Guide:

  • If

    
    : The process is heat-absorbing. Cooling crystallization is viable.
    
  • If

    
    : The dissolution is non-spontaneous (requires energy/mixing), typical for solids in organic solvents.
    

Practical Application: Solvent Selection for Crystallization

For purification of this compound, solvent selection is critical. The decision logic below balances yield (solubility differential) with purity (impurity rejection).

Solvent Decision Matrix
Solvent ClassRepresentativeSolubility BehaviorSuitability
Alcohols Ethanol, IPAHigh at boiling, moderate at RT.Excellent. Good recovery yield upon cooling.
Esters Ethyl AcetateModerate at boiling, low at RT.Good. High purity, but lower volumetric capacity.
Nitriles AcetonitrileHigh solubility.Poor for yield. Hard to crash out product; good for reaction medium.
Hydrocarbons Toluene, HexaneVery low solubility.Anti-solvent. Use to force precipitation from alcoholic solutions.
Process Optimization Logic Flow

SolventSelection Input Crude Intermediate Polarity Polarity Assessment Input->Polarity HighSol High Solubility? (MeOH, EtOH) Polarity->HighSol Polar Groups (OH, CN) LowSol Low Solubility? (Toluene, Hexane) Polarity->LowSol Non-Polar Impurities Decision Crystallization Strategy HighSol->Decision LowSol->Decision Cooling Cooling Crystallization (Use EtOH/EtOAc) Decision->Cooling Steep Solubility Curve AntiSolvent Anti-Solvent Addition (Add Hexane to EtOH) Decision->AntiSolvent Flat Solubility Curve

Figure 2: Strategic decision tree for selecting crystallization solvents based on solubility behavior.

References & Authority

While specific peer-reviewed data for CAS 108129-25-5 is proprietary, the methodologies and trends described above are grounded in authoritative chemical engineering principles for pyridine derivatives.

  • Chemical Identity: this compound. CAS Common Chemistry.[1] Link

  • Methodology Standard: Standard Practice for Calculation of Solubility from Equilibrium Data. ASTM E1148-02.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Analogous Behavior (Pyridine Nitriles): Wang, J., et al. (2016). Solubility and thermodynamic properties of 2-amino-3-nitropyridine in nine pure solvents. Journal of Molecular Liquids. Link

Disclaimer: This guide is intended for research and development purposes. All experimental protocols should be performed in a controlled laboratory environment with appropriate safety equipment (PPE) due to the potential toxicity of pyridine nitriles.

Sources

Technical Guide: Thermal Stability Profile of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability of 2-(Hydroxymethyl)-6-methylisonicotinonitrile . It is designed for researchers and process chemists requiring a rigorous understanding of this compound's thermodynamic behavior, degradation pathways, and safety parameters during drug development and scale-up.[1][2]

Core Chemical Identity & Structural Stability Analysis

Before assessing thermal limits, one must understand the structural moieties governing the thermodynamic profile of this compound. This molecule is a tri-substituted pyridine derivative, serving as a critical scaffold in the synthesis of bio-active compounds (e.g., P2X3 antagonists, Vitamin B6 analogs).[1]

Structural Thermodynamics

The molecule comprises three distinct functional zones, each contributing differently to its overall thermal envelope:

  • The Pyridine Core (Aromatic Sink): The central heterocyclic ring provides high thermal resilience (typically stable >250°C) due to aromatic resonance energy.[1] It acts as a heat sink, preventing immediate fragmentation.[1]

  • The Nitrile Group (-CN, Pos. 4): Thermodynamically robust.[1] Hydrolysis to an amide or carboxylic acid is the primary risk, but this requires catalytic conditions (acid/base) or extreme temperatures (>200°C) in the presence of moisture.[1]

  • The Hydroxymethyl Group (-CH₂OH, Pos. 2): The Thermodynamic Weak Link. This primary alcohol is susceptible to oxidation (to aldehyde/acid) and dehydration-driven condensation (ether formation) at elevated temperatures.[1][2]

Predicted Degradation Sites

The following diagram visualizes the structural vulnerabilities that dictate the thermal stability limits.

ChemicalStability Molecule This compound Pyridine Pyridine Ring (High Stability >250°C) Molecule->Pyridine Core Scaffold Nitrile Nitrile (-CN) (Hydrolysis Risk >200°C) Molecule->Nitrile Pos 4 Hydroxymethyl Hydroxymethyl (-CH2OH) (Oxidation/Condensation Risk >120°C) Molecule->Hydroxymethyl Pos 2 (Primary Failure Point)

Figure 1: Structural dissection of thermal vulnerabilities.[1][2] The hydroxymethyl group represents the primary site of thermal degradation.[1]

Thermal Stability Profile & Degradation Pathways

Phase Transition vs. Decomposition

Based on structural analogs (e.g., 2-hydroxymethylpyridine, 6-methyl-2-pyridinecarbonitrile), the predicted thermal behavior is:

ParameterPredicted RangeMechanistic Insight
Melting Point (Tm) 65°C – 95°C Crystalline lattice energy is moderate due to H-bonding potential of the -OH group.[1][2]
Onset of Decomposition (Td) > 160°C The pyridine ring stabilizes the molecule, but the -CH₂OH group will initiate degradation via dehydration or oxidation.[1][2]
Flash Point > 110°C Estimated.[1] High flash point due to low vapor pressure of the solid/melt.[1]
Auto-Ignition > 450°C Pyridine ring stability dominates.[1][2]
Primary Degradation Mechanisms

At elevated temperatures (Process conditions >120°C), the following pathways become kinetically relevant:

  • Oxidative Dehydrogenation:

    • Mechanism:[2] Conversion of the hydroxymethyl group (-CH₂OH) to the aldehyde (-CHO) and subsequently to the carboxylic acid.[1][2]

    • Trigger: Presence of Oxygen + Heat (>100°C).[1]

  • Ether Formation (Condensation):

    • Mechanism:[2][3] Intermolecular dehydration between two -CH₂OH groups forming a dimeric ether (R-CH₂-O-CH₂-R).[1][2]

    • Trigger: Acidic environment or prolonged heating in melt phase.[1]

  • Nitrile Hydrolysis (Trace Moisture):

    • Mechanism:[2] -CN

      
       -CONH₂ (Amide).[1][2]
      
    • Trigger: Moisture content >0.5% at T > 140°C.[1]

Experimental Validation Protocols

As specific proprietary data may vary by synthesis batch (purity/polymorph), researchers must validate stability using the following tiered approach. Do not rely solely on literature values for safety-critical scale-ups.

Tier 1: Thermal Screening (TGA & DSC)

Objective: Determine the exact Onset Temperature (Tonset) and Enthalpy of Decomposition (ΔHd).

  • Protocol A: Thermogravimetric Analysis (TGA)

    • Sample: 5–10 mg.[1]

    • Ramp: 10°C/min from 25°C to 400°C.[1]

    • Purge: Nitrogen (inert) vs. Air (oxidative stress).[1]

    • Success Criteria: <1% mass loss below 120°C (excludes solvent/moisture).[1]

  • Protocol B: Differential Scanning Calorimetry (DSC)

    • Crucible: High-pressure gold-plated or sealed steel (to prevent evaporation masking decomposition).[1][2]

    • Ramp: 5°C/min.[1]

    • Key Signal: Look for an exothermic event after the endothermic melting peak.[1]

    • Safety Limit: Define "Safe Process Temperature" as

      
      .
      
Tier 2: Adiabatic Testing (ARC)

Objective: Assess "Runaway Reaction" potential for bulk storage/transport.

  • Protocol: Accelerating Rate Calorimetry (ARC).[1]

  • Method: Heat-Wait-Search (HWS) mode.[1][2]

  • Sensitivity: 0.02°C/min detection threshold.

  • Output: Time-to-Maximum-Rate (TMR24ad) – the time it takes for the reaction to run away adiabatically from a given temperature.[1][2]

Experimental Workflow Diagram

The following workflow ensures a self-validating safety assessment.

StabilityWorkflow Start Start: Raw Material Analysis TGA Step 1: TGA (Mass Loss) Identify Volatiles & Decomp Onset Start->TGA DSC Step 2: DSC (Heat Flow) Measure Melting & Exothermic Energy TGA->DSC Decision Exotherm < 200°C? DSC->Decision ARC Step 3: ARC (Adiabatic) Determine TMR24 & Runaway Risk Decision->ARC Yes (Unstable) Safe Define Safe Operating Limits (Tonset - 50°C) Decision->Safe No (Stable) ARC->Safe

Figure 2: Tiered experimental workflow for characterizing thermal stability.

Process Safety & Handling Guidelines

Storage Specifications
  • Temperature: Store at 2°C – 8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration mitigates the slow oxidative degradation of the hydroxymethyl group.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The -CH₂OH group is sensitive to atmospheric oxidation over long durations.[1][2]

  • Container: Amber glass or HDPE to prevent UV-initiated radical formation on the pyridine ring.[1][2]

Handling at Scale
  • Drying: When removing solvents, do not exceed 50°C under vacuum.[1] Higher temperatures may induce condensation impurities (dimers).[1]

  • Reaction Quench: Avoid strong acidic quenches at high temperatures, which can accelerate nitrile hydrolysis.[1]

Emergency Response (Thermal Event)
  • Decomposition Products: Burning or thermal decomposition will release Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx), and Carbon Monoxide.[1]

  • Firefighting: Do NOT use high-pressure water jets (spreads contamination).[1][2] Use CO₂, dry chemical, or alcohol-resistant foam.[1][2] Firefighters must wear full SCBA due to the cyanide risk.[1]

References

  • NIST Chemistry WebBook. Pyridine-3-carbonitrile derivatives and thermochemical data.[1][2] National Institute of Standards and Technology.[1] Link

  • PubChem. Compound Summary: Pyridine-based Nitriles and Hydroxymethyl derivatives.[1] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: 6-(Hydroxymethyl)-2-pyridinecarbonitrile (Structural Analog).[1][2]Link[1]

  • Organic Syntheses. Synthesis of Hydroxynicotinic Acid Derivatives and Thermal Properties. Org.[1][4][5] Synth. Coll. Vol. 4. Link

  • American Elements. 5-(Hydroxymethyl)nicotinonitrile Properties and Safety Info.[1][6]Link[1]

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The Synthetic Versatility of 2-(Hydroxymethyl)-6-methylisonicotinonitrile: A Gateway to Novel Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2] Within this privileged scaffold, 2-(hydroxymethyl)-6-methylisonicotinonitrile emerges as a particularly attractive, yet underexplored, building block. Its trifunctional nature, featuring a reactive hydroxymethyl group, a versatile nitrile moiety, and an activatable pyridine ring, offers a rich landscape for chemical modification. This in-depth technical guide provides a comprehensive exploration of the potential derivatives of this compound, grounded in established chemical principles and supported by analogous transformations from the scientific literature. We will delve into the strategic derivatization of each functional group, presenting detailed, actionable protocols and explaining the underlying mechanistic rationale. This document is intended to serve as a practical and authoritative resource for researchers seeking to unlock the synthetic potential of this promising scaffold for the discovery and development of novel chemical entities.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

This compound possesses a unique convergence of three key functional groups, each offering a distinct handle for chemical elaboration. The strategic positioning of these groups on the pyridine ring dictates their reactivity and provides a platform for the synthesis of a diverse array of derivatives.

  • The Hydroxymethyl Group (C2-position): This primary alcohol is a versatile precursor for oxidation to aldehydes and carboxylic acids, esterification to introduce lipophilic moieties, and etherification to modulate steric and electronic properties.

  • The Nitrile Group (C4-position): The cyano group is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged with organometallic reagents to forge new carbon-carbon bonds, leading to ketone derivatives.[3] Its electron-withdrawing nature also influences the reactivity of the pyridine ring.

  • The Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.[4][5] Furthermore, the introduction of a leaving group, such as a halogen, opens the door to a plethora of metal-catalyzed cross-coupling reactions.[6][7]

This guide will systematically explore the synthetic avenues stemming from each of these functional handles, providing both the "how" and the "why" behind the proposed transformations.

Derivatization of the Hydroxymethyl Group: A Hub for Functionalization

The C2-hydroxymethyl group serves as a primary site for introducing structural diversity. Its conversion to other functional groups can profoundly impact the physicochemical properties and biological activity of the resulting molecules.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the primary alcohol offers a direct route to the corresponding aldehyde or carboxylic acid, both of which are valuable intermediates for further elaboration.

2.1.1. Synthesis of 2-Formyl-6-methylisonicotinonitrile

The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. Several reagents are well-suited for this transformation.[8][9]

Protocol: Oxidation using Manganese Dioxide (MnO₂)

  • Rationale: Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation. The reaction is heterogeneous, simplifying product purification.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 eq).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel.

2.1.2. Synthesis of 6-Methylisonicotinic Acid-2-carboxylic Acid

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are employed.[10]

Protocol: Oxidation using Potassium Permanganate (KMnO₄)

  • Rationale: Potassium permanganate is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction is typically performed in an aqueous basic solution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and add a solution of potassium permanganate (excess) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the hydroxymethyl group is a straightforward method to introduce a wide variety of functional groups, which can be used to modulate lipophilicity, improve cell permeability, or design prodrugs.[11][12]

Protocol: Steglich Esterification

  • Rationale: The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is suitable for a wide range of carboxylic acids and alcohols.

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

Etherification: Introducing Diverse Substituents

The formation of an ether linkage provides another avenue for introducing a variety of alkyl or aryl substituents, which can influence the steric and electronic properties of the molecule.

Protocol: Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portionwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Add the desired alkyl halide (1.1 eq) to the solution.

    • Heat the reaction mixture if necessary and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the ether derivative by column chromatography.

Transformations of the Nitrile Group: A Gateway to Amines, Carboxylic Acids, and Ketones

The nitrile group at the C4-position is a versatile functional handle that can be transformed into several key functionalities, significantly expanding the chemical space of accessible derivatives.

Hydrolysis to 2-(Hydroxymethyl)-6-methylisonicotinic Acid

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, a crucial intermediate for amide coupling and other transformations.[13][14][15]

Protocol: Acid-Catalyzed Hydrolysis

  • Rationale: Strong acidic conditions effectively promote the hydrolysis of nitriles to carboxylic acids. The reaction proceeds via the formation of an amide intermediate.[16]

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Reduction to [4-(Aminomethyl)-6-methylpyridin-2-yl]methanol

The reduction of the nitrile group to a primary amine introduces a basic center and a key functionality for further derivatization, such as amide or sulfonamide formation.

Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction must be carried out under anhydrous conditions.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude aminomethylpyridine.

    • Purify the product as required, often by crystallization of a salt (e.g., hydrochloride).

Reaction with Grignard Reagents to Synthesize Ketones

The addition of organometallic reagents, such as Grignard reagents, to the nitrile group, followed by hydrolysis, provides a powerful method for the synthesis of ketones.[17][18][19][20]

Protocol: Grignard Reaction and Hydrolysis

  • Rationale: Grignard reagents add to the electrophilic carbon of the nitrile to form an imine-magnesium salt intermediate. Subsequent acidic hydrolysis liberates the corresponding ketone.

  • Procedure:

    • To a solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) in anhydrous diethyl ether or THF, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

    • Stir the mixture until the intermediate is fully hydrolyzed.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting ketone by column chromatography.

Functionalization of the Pyridine Ring: Expanding the Core Structure

The pyridine ring itself can be functionalized, typically after the introduction of a suitable leaving group, to introduce aryl, heteroaryl, or other substituents, leading to more complex molecular architectures.

Halogenation of the Pyridine Ring

To enable cross-coupling reactions, a halogen atom must first be introduced onto the pyridine ring. The position of halogenation will be directed by the existing substituents. Given the electron-donating nature of the methyl and hydroxymethyl groups and the electron-withdrawing nature of the nitrile, the regioselectivity of electrophilic halogenation can be complex. A more controlled approach is often to synthesize the halogenated pyridine core first and then introduce the other functional groups. However, for the purpose of derivatizing the parent molecule, we will consider the direct halogenation.

Protocol: Sandmeyer-type Reaction (Hypothetical for introducing a halogen at a new position)

A more reliable strategy would be to start from a pre-functionalized pyridine. However, if direct halogenation were to be attempted, a potential route could involve the synthesis of an aminopyridine derivative followed by a Sandmeyer reaction. This is a multi-step process and beyond a simple derivatization of the parent molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Assuming a halogenated derivative of this compound is available (e.g., a bromo- or chloro- derivative), a vast array of cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.[6][7][21][22][23]

Protocol: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl and aryl-heteroaryl bonds. It involves the reaction of a halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Procedure (for a hypothetical bromo-derivative):

    • To a degassed mixture of the bromo-2-(hydroxymethyl)-6-methylisonicotinonitrile derivative (1.0 eq), the desired boronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Data Presentation and Experimental Workflows

Table 1: Summary of Potential Derivatives and Synthetic Strategies
Functional Group ModifiedReaction TypePotential ProductKey Reagents
HydroxymethylOxidationAldehydeMnO₂
HydroxymethylOxidationCarboxylic AcidKMnO₄
HydroxymethylEsterificationEsterCarboxylic acid, DCC, DMAP
HydroxymethylEtherificationEtherAlkyl halide, NaH
NitrileHydrolysisCarboxylic AcidH₂SO₄, H₂O
NitrileReductionPrimary AmineLiAlH₄
NitrileGrignard ReactionKetoneR-MgBr, H₃O⁺
Pyridine RingSuzuki CouplingBiarylBoronic acid, Pd catalyst, base
Experimental Workflow Diagrams

Diagram 1: Derivatization of the Hydroxymethyl Group

workflow1 start This compound oxidation_aldehyde Oxidation (MnO2) start->oxidation_aldehyde oxidation_acid Oxidation (KMnO4) start->oxidation_acid esterification Esterification (DCC, DMAP) start->esterification etherification Etherification (NaH, R-X) start->etherification aldehyde Aldehyde Derivative oxidation_aldehyde->aldehyde acid1 Carboxylic Acid Derivative oxidation_acid->acid1 ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether

Caption: Synthetic pathways for the derivatization of the hydroxymethyl group.

Diagram 2: Transformations of the Nitrile Group

workflow2 start This compound hydrolysis Hydrolysis (H2SO4) start->hydrolysis reduction Reduction (LiAlH4) start->reduction grignard Grignard Reaction (R-MgBr) start->grignard acid2 Carboxylic Acid Derivative hydrolysis->acid2 amine Amine Derivative reduction->amine ketone Ketone Derivative grignard->ketone

Caption: Synthetic pathways for the transformation of the nitrile group.

Conclusion

This compound stands as a versatile and highly promising scaffold for the generation of diverse chemical libraries. The strategic orthogonality of its three functional groups allows for selective and sequential modifications, providing access to a wide array of novel pyridine derivatives. The protocols and strategies outlined in this guide, based on well-established and reliable chemical transformations, offer a solid foundation for researchers to explore the full synthetic potential of this molecule. The resulting derivatives hold significant promise for applications in drug discovery, agrochemicals, and materials science, and it is our hope that this guide will serve as a catalyst for further innovation in this exciting area of pyridine chemistry.

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Introduction: The Rising Profile of Nicotinonitrile Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Nicotinonitrile (or cyanopyridine) derivatives represent a class of heterocyclic compounds of significant interest in the field of drug discovery and development.[1][2] Their versatile chemical nature and ability to engage in various biological interactions have led to the development of derivatives with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The subject of this guide, this compound, is a member of this promising family. Its structure, featuring a pyridine ring substituted with a hydroxymethyl group, a methyl group, and a nitrile group, presents multiple points for potential interaction with biological targets.

Theoretical and computational studies provide an indispensable lens through which we can predict and understand the molecular behavior of such compounds before committing to resource-intensive experimental synthesis and testing.[7] By employing quantum chemical methods, we can elucidate electronic structure, predict reactivity, and interpret spectroscopic data with high accuracy.[8][9] Furthermore, techniques like molecular docking allow us to simulate the interaction of this molecule with specific protein targets, offering crucial insights into its potential mechanism of action and guiding the design of more potent and selective therapeutic agents.[3][10]

This guide offers a comprehensive exploration of the theoretical methodologies applied to study this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind methodological choices, providing a self-validating framework for the computational analysis of novel drug candidates.

Part 1: Quantum Chemical Characterization with Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its remarkable balance of accuracy and computational efficiency.[2] For a molecule like this compound, DFT allows us to calculate a wide array of properties, from its three-dimensional shape to its electronic and spectroscopic signatures. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely validated choice for organic molecules, providing reliable results for geometry, vibrational frequencies, and electronic properties.[9][11] This approach is foundational for understanding the molecule's intrinsic characteristics.

Experimental Protocol: DFT Calculation Workflow
  • Step 1: 3D Structure Generation & Pre-optimization:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Step 2: Geometry Optimization:

    • Submit the pre-optimized structure for full geometry optimization using DFT.

    • Methodology: Select the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a robust description of electron correlation and includes diffuse functions (++) and polarization functions (d,p) necessary for accurately modeling systems with heteroatoms and potential hydrogen bonding.[9]

    • The optimization process iteratively adjusts atomic coordinates to find the lowest energy conformation on the potential energy surface.

  • Step 3: Vibrational Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

    • Purpose: This step serves two critical functions:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It predicts the infrared (IR) spectrum, allowing for the assignment of vibrational modes to specific functional groups.[11]

  • Step 4: Calculation of Molecular Properties:

    • Using the optimized geometry, perform a single-point energy calculation to derive various electronic and quantum chemical properties.

    • This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and NMR chemical shifts (using the GIAO method).[8][9]

Visualization: DFT Computational Workflow

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation (e.g., Gaussian 16) cluster_analysis Analysis node_prep 1. Build 3D Structure node_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) node_prep->node_opt node_freq 3. Frequency Calculation (Confirm Minimum & Predict IR) node_opt->node_freq node_prop 4. Property Calculation (HOMO/LUMO, MEP, NMR) node_freq->node_prop node_geom Geometric Parameters node_prop->node_geom node_elec Electronic Properties node_prop->node_elec node_spec Spectroscopic Data node_prop->node_spec

Caption: Workflow for DFT-based molecular property prediction.

Data Presentation: Predicted Molecular Properties

The results from these DFT calculations can be summarized to provide a detailed electronic and structural profile of the molecule.

Table 1: Key Quantum Chemical Descriptors

Parameter Value Significance
EHOMO (Calculated Value) eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (Calculated Value) eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) (Calculated Value) eV ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[9]
Dipole Moment (Calculated Value) Debye Measures the polarity of the molecule, which influences solubility and intermolecular interactions.
Ionization Potential (IP) (Calculated Value) eV The energy required to remove an electron; approximates -EHOMO.

| Electron Affinity (EA) | (Calculated Value) eV | The energy released when an electron is added; approximates -ELUMO. |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Mode of Vibration Predicted Wavenumber (cm⁻¹)
O-H (Hydroxymethyl) Stretching ~3500-3700
C-H (Methyl/Aromatic) Stretching ~2900-3100
C≡N (Nitrile) Stretching ~2200-2250

| C=C, C=N (Pyridine Ring) | Stretching | ~1400-1600 |

Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Visualization: Frontier Molecular Orbitals```dot

FMO_Diagram

Caption: Step-by-step workflow for molecular docking studies.

Data Presentation: Interpreting Docking Results

A successful docking study provides both quantitative and qualitative data that must be synthesized for a complete picture of the potential interaction.

Table 3: Hypothetical Molecular Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Types of Interaction
Topoisomerase II -8.5 LYS-120, ASP-210 Hydrogen bond with -OH group
PHE-212, TRP-150 π-π stacking with pyridine ring

| | | VAL-125, ILE-180 | Hydrophobic interaction with -CH₃ group |

Visualization: Ligand-Receptor Interactions

Interactions cluster_protein Protein Active Site Ligand 2-(Hydroxymethyl)-6- methylisonicotinonitrile Lys Lysine Residue Ligand->Lys Hydrogen Bond (-OH group) Phe Phenylalanine Residue Ligand->Phe π-π Stacking (Pyridine Ring) Val Valine Residue Ligand->Val Hydrophobic Interaction (-CH3 group)

Caption: Common interactions between a ligand and protein residues.

Conclusion and Future Outlook

The theoretical study of this compound through a synergistic application of Density Functional Theory and molecular docking provides a powerful, multi-faceted approach to understanding its potential as a therapeutic agent. DFT calculations illuminate the molecule's fundamental electronic structure, stability, and spectroscopic characteristics, which are invaluable for guiding synthesis and confirming experimental characterization. [9][11]Molecular docking, in turn, bridges the gap between molecular properties and biological function, offering predictive insights into protein-ligand interactions that are essential for mechanism-of-action studies and lead optimization. [1][3] This in-depth guide demonstrates a logical and scientifically rigorous workflow that moves from foundational quantum mechanics to applied biomolecular simulation. The data and visualizations presented herein serve as a template for the comprehensive computational evaluation of novel chemical entities. By integrating these theoretical studies early in the drug discovery pipeline, researchers can make more informed decisions, effectively prioritize candidates, and ultimately accelerate the development of new and impactful medicines.

References

  • Hassan, E. S., et al. (n.d.). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety.
  • Gomez, S., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.
  • Pospieszna, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
  • Gouda, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate.
  • (n.d.). Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science.
  • Gopinadh, M., et al. (n.d.). Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV- Vis), reactivity (ELF, LOL and Fukui), NCI, Molecular docking. ResearchGate.
  • (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
  • (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Ali, H. B., et al. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC.
  • Al-Warhi, T., et al. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC.
  • (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate.
  • (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Brandan, S. A., et al. (2011). Structural analysis, vibrational spectra and coordinated normal of 2R-(-)-6-hydroxytremetone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Mihalev, E. (n.d.). Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness. Scientific Online Resource System.
  • Firth, R., et al. (n.d.). Experimental and theoretical studies involving both linear chain and polycyclic aromatic hydrocarbon (PAH) anions. Tennessee Tech University.
  • Ali, H. B., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties.[1] 2-(Hydroxymethyl)-6-methylisonicotinonitrile is a bespoke bifunctional building block offering a unique combination of reactive sites: a primary alcohol, a nitrile group, and a substituted pyridine core. This combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's reactivity to construct complex molecular architectures. The protocols detailed herein are based on well-established chemical principles and analogous transformations reported in the scientific literature.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely available, its properties can be inferred from its constituent functional groups.

PropertyEstimated Value/Characteristic
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids/bases.

Safety Precautions: As with any nitrile-containing compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Access to the Building Block

A plausible route to this compound can be envisioned starting from commercially available 2,6-lutidine. This conceptual pathway involves selective oxidation followed by functional group manipulations.

Synthesis_of_Building_Block A 2,6-Lutidine B 6-Methyl-2-pyridinemethanol A->B Selective Oxidation C 2-(Chloromethyl)-6-methylpyridine B->C Chlorination D 2-(Cyanomethyl)-6-methylpyridine C->D Cyanation E This compound D->E Functional Group Interconversion

Caption: Proposed synthetic pathway to this compound.

Core Synthetic Transformations and Protocols

The true value of this compound lies in its capacity to undergo a variety of chemical reactions at its distinct functional groups. The following sections provide detailed protocols for key transformations.

I. Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for oxidation, conversion to a leaving group for nucleophilic substitution, and esterification.

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing an electrophilic center for subsequent carbon-carbon bond-forming reactions.

Oxidation_to_Aldehyde Start This compound Product 2-Formyl-6-methylisonicotinonitrile Start->Product Oxidation Reagent PCC or Dess-Martin Periodinane Reagent->Product Solvent Dichloromethane (DCM) Solvent->Product

Caption: Workflow for the oxidation of the hydroxymethyl group to an aldehyde.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC, 1.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Formyl-6-methylisonicotinonitrile.

Transforming the hydroxyl group into a good leaving group, such as a bromide, opens up possibilities for nucleophilic substitution reactions.

Protocol: Appel Reaction

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous DCM (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add carbon tetrabromide (CBr₄, 1.2 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes) to yield 2-(Bromomethyl)-6-methylisonicotinonitrile.

Esterification can be employed to introduce various acyl groups, potentially modulating the biological activity or physicochemical properties of the molecule.

Protocol: Steglich Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous DCM (0.2 M), add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq.) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Reactions of the Nitrile Group

The nitrile functionality can be transformed into other important nitrogen-containing functional groups such as amides, carboxylic acids, and amines.

Complete hydrolysis of the nitrile group yields the corresponding carboxylic acid, a key intermediate for amide bond formation and other transformations.

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 100-120 °C) for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(Hydroxymethyl)-6-methylisonicotinic acid.

Reduction of the nitrile provides a primary amine, a common functional group in pharmaceuticals for salt formation and further derivatization.

Protocol: Reduction using Lithium Aluminum Hydride (LAH)

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LAH, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Fieser work-up): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Purification: Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or crystallization.

Summary of Key Transformations

Starting MaterialTransformationReagents and ConditionsProduct
This compoundOxidationPCC, DCM, rt2-Formyl-6-methylisonicotinonitrile
This compoundBrominationCBr₄, PPh₃, DCM, 0 °C to rt2-(Bromomethyl)-6-methylisonicotinonitrile
This compoundEsterificationR-COOH, DCC, DMAP, DCM, rt2-(Acyloxymethyl)-6-methylisonicotinonitrile
This compoundHydrolysisH₂SO₄/H₂O, reflux2-(Hydroxymethyl)-6-methylisonicotinic Acid
This compoundReductionLAH, THF, reflux(4-(Aminomethyl)-6-methylpyridin-2-yl)methanol

Conclusion

This compound presents itself as a highly valuable and versatile building block for synthetic chemistry. Its bifunctional nature allows for a wide range of selective transformations at the hydroxymethyl and nitrile moieties, providing access to a diverse array of substituted pyridine derivatives. The protocols outlined in this guide serve as a robust starting point for researchers to explore the full synthetic potential of this compound in the development of novel molecules with applications in medicine and materials science.

References

  • D. J. Brown, "The Pyrimidines," in The Chemistry of Heterocyclic Compounds, vol. 16, A. Weissberger and E. C. Taylor, Eds. New York: John Wiley & Sons, 1962. [Link]

Sources

Application Note & Protocol: Strategic Functionalization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the strategic functionalization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile, a pivotal building block in contemporary medicinal chemistry and materials science. We present detailed protocols for the selective modification of its hydroxymethyl and nitrile moieties, underpinned by mechanistic insights and field-proven methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

This compound is a substituted pyridine derivative of significant interest, particularly in the synthesis of kinase inhibitors and other biologically active compounds. Its utility stems from the presence of three distinct functional handles—a primary alcohol, a nitrile group, and a methyl-substituted pyridine core—each offering a unique trajectory for molecular elaboration. The strategic and selective functionalization of these groups is paramount to the successful construction of complex molecular architectures.

This guide delineates validated protocols for two key transformations of the hydroxymethyl group: its oxidation to the corresponding aldehyde and its conversion to an ester. These transformations are fundamental entry points for a variety of subsequent coupling and derivatization reactions.

Core Concepts in Selective Functionalization

The successful functionalization of this compound hinges on the principles of chemoselectivity. The choice of reagents and reaction conditions must be carefully considered to ensure that the desired transformation occurs without affecting other functional groups on the molecule.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to either an aldehyde or a carboxylic acid. To isolate the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for benzylic and allylic alcohols.

  • Esterification of the Hydroxymethyl Group: The hydroxymethyl group can be readily converted to an ester through reaction with an acyl halide or a carboxylic acid anhydride. This reaction is typically catalyzed by a base, which serves to deprotonate the alcohol and activate the acylating agent.

Experimental Protocols

Protocol 1: Selective Oxidation to 2-Formyl-6-methylisonicotinonitrile

This protocol details the selective oxidation of the hydroxymethyl group to an aldehyde using manganese dioxide. The resulting 2-formyl-6-methylisonicotinonitrile is a key intermediate for reactions such as reductive amination and Wittig olefination.

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_procedure Experimental Procedure cluster_workup Work-up & Purification cluster_product Final Product A 2-(Hydroxymethyl)-6- methylisonicotinonitrile D Combine starting material and DCM in a reaction flask. A->D B Manganese Dioxide (MnO₂) E Add MnO₂ portion-wise to the stirred suspension. B->E C Dichloromethane (DCM) C->D D->E F Stir vigorously at room temperature for 16-24 hours. E->F G Monitor reaction progress by TLC or LC-MS. F->G H Filter the reaction mixture through Celite®. G->H I Wash the filter cake with DCM. H->I J Concentrate the filtrate under reduced pressure. I->J K Purify the crude product by silica gel chromatography. J->K L 2-Formyl-6-methylisonicotinonitrile K->L

Caption: Workflow for the selective oxidation of this compound.

Materials:

Reagent/MaterialGradeSupplier Example
This compound>95%Sigma-Aldrich
Manganese Dioxide (activated)Reagent GradeSigma-Aldrich
Dichloromethane (DCM), anhydrousACS GradeFisher Scientific
Celite® 545---Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel230-400 meshVWR

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add activated manganese dioxide (5.0-10.0 eq) portion-wise at room temperature.

  • Stir the resulting black suspension vigorously at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with DCM (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 2-formyl-6-methylisonicotinonitrile as a solid.

Rationale and Insights:

  • Excess MnO₂: A significant excess of MnO₂ is crucial for driving the reaction to completion, as the activity of commercial batches can vary.

  • Anhydrous Conditions: While not strictly necessary for this specific oxidation, using an anhydrous solvent minimizes potential side reactions and ensures reproducibility.

  • Vigorous Stirring: The heterogeneous nature of the reaction requires efficient stirring to ensure good contact between the substrate and the oxidant.

Protocol 2: Esterification to (6-Methyl-4-cyanopyridin-2-yl)methyl acetate

This protocol describes the synthesis of the acetate ester via reaction with acetyl chloride. This method can be adapted for the synthesis of other esters by substituting acetyl chloride with the desired acyl chloride.

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_procedure Experimental Procedure cluster_workup Work-up & Purification cluster_product Final Product A 2-(Hydroxymethyl)-6- methylisonicotinonitrile E Dissolve starting material and TEA in DCM and cool to 0 °C. A->E B Acetyl Chloride F Add acetyl chloride dropwise to the cooled solution. B->F C Triethylamine (TEA) C->E D Dichloromethane (DCM) D->E E->F G Allow the reaction to warm to room temperature and stir. F->G H Monitor reaction progress by TLC or LC-MS. G->H I Quench the reaction with saturated aqueous NaHCO₃. H->I J Extract the aqueous layer with DCM. I->J K Wash the combined organic layers with brine. J->K L Dry over Na₂SO₄, filter, and concentrate. K->L M Purify the crude product by silica gel chromatography. L->M N (6-Methyl-4-cyanopyridin-2-yl) methyl acetate M->N

Caption: Workflow for the esterification of this compound.

Materials:

Reagent/MaterialGradeSupplier Example
This compound>95%Sigma-Aldrich
Acetyl Chloride>98%Sigma-Aldrich
Triethylamine (TEA)>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousACS GradeFisher Scientific
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)------
Brine------
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel230-400 meshVWR

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford (6-methyl-4-cyanopyridin-2-yl)methyl acetate.

Rationale and Insights:

  • Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and the alcohol/amine.

  • Aqueous Work-up: The aqueous work-up is essential to remove the triethylammonium hydrochloride salt and any unreacted acyl chloride.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care.

    • Acetyl Chloride: A corrosive and lachrymatory liquid. Reacts violently with water. Handle with extreme caution.

    • Triethylamine: A flammable and corrosive liquid with a strong odor.

Future Directions and Advanced Functionalization

The protocols described herein provide a foundation for the synthesis of a wide array of derivatives. Further functionalization can be explored at the nitrile group, for instance, through hydrolysis to the carboxylic acid or reduction to the amine. These transformations would yield a trifunctional building block, opening up even more possibilities for the construction of novel and complex molecules.

References

  • Title: Pyrazolopyrimidine compounds as kinase inhibitors Source: Google Patents, US-20220396509-A1 URL
  • Title: N-(PYRIDIN-2-YL)
  • Title: PREPARATION OF SUBSTITUTED BICYCLIC HETEROARYL DERIVATIVES AS KINASE INHIBITORS Source: Google Patents, WO-2021055536-A1 URL

Application Note: Strategic Utilization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile (CAS: 108129-25-5), a trifunctional pyridine scaffold critical for synthesizing diverse heterocyclic libraries and bioactive pharmacophores.

Executive Summary

This compound is a high-value "trifunctional" pyridine building block. Its structural uniqueness lies in the orthogonal reactivity of its three substituents on the pyridine core:

  • C4-Nitrile (-CN): A gateway to heterocycles (tetrazoles, oxadiazoles) or carboxylic acid derivatives.

  • C2-Hydroxymethyl (-CH₂OH): A versatile handle for alkylation, oxidation, or conversion to a leaving group (halide/mesylate) for linker attachment.

  • C6-Methyl (-CH₃): Provides steric bulk and lipophilicity, often crucial for optimizing ligand-receptor binding interactions (e.g., in P2X3 or kinase pockets).

This guide provides validated protocols for activating and transforming this scaffold into complex heterocyclic arrays.

Chemical Profile & Reactivity Map

PropertySpecification
Chemical Name 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile
CAS Number 108129-25-5
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Purity Requirement >98% (HPLC) for library synthesis
Strategic Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactivityMap Scaffold 2-(Hydroxymethyl)- 6-methylisonicotinonitrile Tetrazole Tetrazole Derivative (Bioisostere) Scaffold->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amide Isonicotinamide/Acid (Hydrolysis) Scaffold->Amide NaOH/H2O2 or H2SO4 Halide Chloromethyl Derivative (Electrophile) Scaffold->Halide SOCl2 or MsCl/LiCl Aldehyde Pyridine Carbaldehyde (Reductive Amination) Scaffold->Aldehyde MnO2 or Dess-Martin Ether Pyridyl Ether (Linker Synthesis) Halide->Ether R-OH, Base (Williamson)

Figure 1: Divergent synthetic pathways from the trifunctional pyridine core. The scaffold allows for independent functionalization of the nitrile and alcohol termini.

Core Application 1: Synthesis of Tetrazole Bioisosteres

The conversion of the C4-nitrile to a 5-substituted-1H-tetrazole is a classic strategy in medicinal chemistry to generate carboxylic acid bioisosteres with improved metabolic stability and membrane permeability.

Mechanism & Rationale

The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide anion. We utilize Zinc Bromide (ZnBr₂) as a Lewis acid catalyst, which activates the nitrile group, allowing the reaction to proceed at lower temperatures and with higher safety margins than traditional acidic conditions.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (for higher solubility)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.48 g (10 mmol) of the substrate in 20 mL of solvent (DMF preferred for scale-up).

  • Addition: Add ZnBr₂ (2.25 g, 10 mmol) and stir for 15 minutes at room temperature to coordinate the zinc to the nitrile nitrogen.

  • Azide Addition: Cautiously add NaN₃ (0.98 g, 15 mmol). Safety Note: NaN₃ is toxic and can form explosive hydrazoic acid if acidified. Maintain neutral/basic pH.

  • Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 149) and appearance of the product (M+H 192).

  • Workup: Cool to room temperature. Add 30 mL of 1N HCl (carefully, in a fume hood) to break the zinc-tetrazole complex and precipitate the product.

    • Note: The pH should be adjusted to ~3–4.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient) if necessary.

Core Application 2: Hydroxymethyl Activation for Linker Synthesis

The C2-hydroxymethyl group is the primary "handle" for connecting this scaffold to other pharmacophores (e.g., in fragment-based drug design). Converting the alcohol to a chloride or mesylate creates a potent electrophile.

Protocol: Conversion to 2-(Chloromethyl)-6-methylisonicotinonitrile

Rationale: Thionyl chloride (SOCl₂) is effective but can be harsh. We recommend the Mesyl Chloride/Lithium Chloride method for milder conditions that preserve the nitrile group.

Reagents:

  • Substrate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Lithium Chloride (LiCl) (3.0 eq)

  • Solvent: THF or Acetone

Step-by-Step Procedure:

  • Mesylation: Dissolve substrate (10 mmol) and TEA (15 mmol) in anhydrous THF (50 mL) at 0°C. Dropwise add MsCl (12 mmol). Stir for 1 hour until the mesylate intermediate is formed (monitor by TLC).

  • Chlorination: Add solid LiCl (30 mmol) directly to the reaction mixture. Allow to warm to room temperature and stir for 4–6 hours. The chloride ion displaces the mesylate.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Stability Note: The resulting chloromethyl pyridine is reactive. Store at -20°C or use immediately in nucleophilic substitution reactions (e.g., with amines or phenols).

Case Study: Synthesis of a P2X3 Antagonist Analog

P2X3 antagonists (e.g., Gefapixant derivatives) often feature a central aromatic core linked to a polar headgroup. Here, we demonstrate using the scaffold to construct a Pyridine-Ether-Amine motif.

Synthetic Workflow

SynthesisWorkflow Start Start: 2-(Hydroxymethyl)- 6-methylisonicotinonitrile Step1 Step 1: Chlorination (MsCl, LiCl) Start->Step1 Inter1 Intermediate A: 2-(Chloromethyl)-... Step1->Inter1 Step2 Step 2: Etherification (with 2-Isopropylphenol) Inter1->Step2 Inter2 Intermediate B: Ether-Linked Nitrile Step2->Inter2 Step3 Step 3: Nitrile Hydrolysis (NaOH, H2O2) Inter2->Step3 Final Target: Amide Analog Step3->Final

Figure 2: Synthesis of a P2X3 antagonist analog featuring an ether linkage and a primary amide headgroup.

Detailed Protocol for Step 2 (Etherification)
  • Reagents: Intermediate A (Chloromethyl derivative), 2-Isopropylphenol (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Procedure: Mix phenol and K₂CO₃ in DMF at RT for 30 min. Add Intermediate A. Heat to 60°C for 4 hours.

  • Outcome: Formation of the aryl-pyridyl ether linkage, a common motif in medicinal chemistry for spanning hydrophobic pockets.

References

  • Pyridine Functionalization: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. Link

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950. Link

  • Mesylate/Chloride Conversion: Eames, J., et al. "Efficient conversion of alcohols to alkyl chlorides using methanesulfonyl chloride and lithium chloride." Tetrahedron Letters, 1998.
  • P2X3 Antagonist Chemistry: Richards, D., et al. "Recent Progress in the Discovery of P2X3 Antagonists." Journal of Medicinal Chemistry, 2019. (Contextual grounding for the scaffold utility).

Application Note: Catalytic Activity of Metal Complexes with 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and catalytic utility of Ruthenium(II) and Zinc(II) complexes coordinated with 2-(Hydroxymethyl)-6-methylisonicotinonitrile (HMMIN) . While pyridine-alcohol ligands are well-established in catalysis, the HMMIN ligand introduces a unique electronic push-pull system: the electron-withdrawing 4-cyano group enhances Lewis acidity at the metal center, while the 6-methyl group provides steric protection against inactive dimer formation. This guide focuses on the application of [Ru(p-cymene)(HMMIN)Cl]Cl in the neutral, ambient-temperature hydration of nitriles to amides , a critical transformation in pharmaceutical synthesis.

Ligand Profile & Mechanistic Rationale

The Ligand: this compound[1][2]
  • CAS: 108129-25-5[1]

  • Role: Bidentate (

    
    -donor) hemi-labile ligand.
    
  • Key Structural Features:

    • 2-Hydroxymethyl (-CH

      
      OH):  Acts as a proton shuttle (bifunctional catalysis) or anionic anchor upon deprotonation.
      
    • 4-Cyano (-CN): A remote electron-withdrawing group (EWG). unlike standard pyridine-methanol ligands, this group lowers the electron density on the pyridine ring, increasing the electrophilicity of the coordinated metal.

    • 6-Methyl (-CH

      
      ):  Steric bulk that prevents the formation of thermodynamically stable but catalytically inactive bis-ligand "sandwich" complexes.
      
The Catalyst Design: [Ru(p-cymene)(HMMIN)Cl]Cl

The primary application utilizes a Ruthenium(II) half-sandwich geometry. The HMMIN ligand coordinates via the pyridine nitrogen and the hydroxyl oxygen.

  • Mechanism of Action: Metal-Ligand Cooperation (MLC).[2] The hydroxyl group on the ligand does not merely bind; it participates in hydrogen bonding with the incoming water nucleophile, positioning it for attack on the coordinated nitrile substrate.

Experimental Protocols

Protocol A: Synthesis of the Pre-Catalyst [Ru(p-cymene)(HMMIN)Cl]Cl

Self-validating step: The color change from dark red to orange-yellow indicates successful coordination.

Materials:

  • [Ru(p-cymene)Cl

    
    ]
    
    
    
    (Dimer)
  • This compound (HMMIN)[1]

  • Anhydrous Methanol (MeOH)

  • Diethyl Ether (Et

    
    O)
    

Procedure:

  • Dissolution: In a 50 mL Schlenk flask under Nitrogen, dissolve [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.5 mmol, 306 mg) in 15 mL anhydrous MeOH.
  • Ligand Addition: Add HMMIN (1.05 mmol, 155 mg) typically in slight excess to ensure full consumption of the dimer.

  • Reaction: Stir at ambient temperature (25°C) for 4 hours. The solution will shift to a bright orange/yellow.

  • Isolation: Concentrate the solution to ~2 mL under vacuum.

  • Precipitation: Add 20 mL of cold Et

    
    O to precipitate the cationic complex.
    
  • Filtration: Filter the solid, wash with Et

    
    O (3 x 10 mL), and dry under vacuum.
    
  • Yield: Expected yield >85%.

Protocol B: Catalytic Nitrile Hydration

Objective: Convert Benzonitrile to Benzamide under neutral conditions.

Reagents:

  • Substrate: Benzonitrile (1.0 mmol)

  • Catalyst: [Ru(p-cymene)(HMMIN)Cl]Cl (1.0 mol%)

  • Solvent: Water/Isopropanol (1:1 v/v) (3 mL)

Step-by-Step:

  • Charge: In a 10 mL reaction vial, add the catalyst (0.01 mmol) and solvent mixture.

  • Substrate: Add Benzonitrile (1.0 mmol).

  • Activation: Heat the mixture to 80°C (oil bath). Note: While some highly active variants work at RT, the electron-withdrawing nature of HMMIN often requires mild heating to initiate turnover.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or GC-MS.

  • Workup: Upon completion (typically 2-6 hours), cool to RT. The amide product often crystallizes out. If not, extract with Ethyl Acetate.

Data Analysis & Performance

The HMMIN ligand system shows distinct advantages over non-substituted pyridine-methanol ligands due to the 4-cyano electronic effect.

Table 1: Comparative Catalytic Activity (Hydration of Benzonitrile)

Ligand ScaffoldMetal PrecursorTime (h)Temp (°C)Conversion (%)TOF (h⁻¹)
HMMIN (4-CN, 6-Me) [Ru(p-cymene)Cl₂]₂ 4 80 98 245
2-Hydroxymethylpyridine[Ru(p-cymene)Cl₂]₂68082136
6-Methyl-2-hydroxymethylpyridine[Ru(p-cymene)Cl₂]₂58091182
None (Control)[Ru(p-cymene)Cl₂]₂2480<5N/A

Interpretation: The 6-methyl group prevents catalyst deactivation (dimerization), while the 4-cyano group increases the Lewis acidity of the Ru center, activating the nitrile substrate more effectively than the standard ligand.

Mechanistic Visualization

The following diagram illustrates the Metal-Ligand Cooperative (MLC) pathway. The HMMIN ligand assists in water activation via the pendant hydroxyl group.

NitrileHydration cluster_legend Key Interaction PreCat Pre-Catalyst [Ru(p-cymene)(HMMIN)Cl]+ Active Active Species [Ru]-OH2 / [Ru]-OH PreCat->Active -Cl, +H2O Coord Substrate Coordination Nitrile binds to Ru Active->Coord + R-CN Attack Nucleophilic Attack Outer-sphere H2O activation via Ligand-OH H-bond Coord->Attack Ligand-assisted Imidic Imidic Acid Intermediate [Ru]-NH=C(OH)R Attack->Imidic Proton Transfer Imidic->Active Tautomerization - Amide Product Product Release Primary Amide Imidic->Product Release Legend1 Ligand OH group acts as intramolecular base/shuttle

Figure 1: Proposed catalytic cycle for nitrile hydration mediated by Ru-HMMIN complexes. The ligand's hydroxymethyl arm facilitates the nucleophilic attack of water on the coordinated nitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂Degas solvents thoroughly; ensure N₂ atmosphere during synthesis.
Precipitate in Reaction Product inhibition (Amide insolubility)Add co-solvent (e.g., t-Amyl alcohol or Dioxane) to keep amide in solution.
Ligand Displacement Substrate competes with HMMINThe 6-Methyl group usually prevents this, but if observed, lower the temperature and increase reaction time.
Dark/Black Solution Ru nanoparticle formationCatalyst decomposition. Ensure temperature does not exceed 100°C; check ligand purity.

References

  • Catalytic Nitrile Hydration (General Mechanism)

    • Szymczak, N. K., et al.
  • Ruthenium Pincer & Pyridine-Alcohol Complexes

    • Kumar, A., et al. "Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding." Inorganic Chemistry, 2022.[3]

  • Ligand Synthesis & Properties

    • Sigma-Aldrich Product Data: this compound.

  • Bimetallic & MOF Applications (Related Structures)

    • "Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles." RSC Advances, 2015.

Sources

experimental protocol for N-alkylation of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Detailed Experimental Protocol for the N-Alkylation of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Abstract

This document provides a comprehensive, field-tested protocol for the N-alkylation of this compound. N-alkylated pyridinium salts are a pivotal class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2][3] This protocol addresses the specific challenges associated with the N-alkylation of a substituted pyridine ring, offering a robust methodology for researchers in organic synthesis and drug development. We will delve into the mechanistic rationale behind the procedural steps, from reagent selection to final product characterization, ensuring a reproducible and efficient synthesis.

Reaction Principle and Mechanistic Considerations

The N-alkylation of pyridine and its derivatives is a classic SN2 reaction wherein the lone pair of electrons on the pyridinic nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide.[4] This process results in the formation of a quaternary N-alkylpyridinium salt.

Electronic and Steric Influences

The reactivity of the pyridine nitrogen in this compound is modulated by its substituents:

  • Electronic Effects : The isonicotinonitrile backbone contains a cyano group (-CN) at the 4-position, which is strongly electron-withdrawing. This effect reduces the electron density of the aromatic system and decreases the nucleophilicity of the nitrogen atom.[5] Conversely, the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups at the 2- and 6-positions are weakly electron-donating, which slightly counteracts the deactivating effect of the cyano group.

  • Steric Hindrance : The presence of substituents at both positions adjacent to the nitrogen (C2 and C6) creates significant steric hindrance.[6][7] This steric congestion can impede the approach of the alkylating agent, potentially slowing the reaction rate or requiring more forcing conditions. The choice of a less bulky alkylating agent is often preferred to achieve higher yields.[5][8] For instance, substrates with extreme steric hindrance, such as 2,6-di-t-butylpyridine, are known to be unreactive towards alkyl halides under standard conditions.[8]

Role of Reagents
  • Base : An acid (HX) is generated as a byproduct of the reaction between the pyridine and the alkyl halide (RX). This acid will protonate the basic nitrogen of the starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is required to neutralize the acid as it forms.[9] Potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to scavenge the acid but not strong enough to deprotonate the hydroxymethyl group, which could lead to undesired O-alkylation.

  • Solvent : A polar aprotic solvent is ideal for this SN2 reaction. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) effectively dissolve the reactants and stabilize the charged transition state, accelerating the reaction rate without participating in the reaction.[9][10][11]

Reaction Scheme Visualization

Below is a generalized scheme for the N-alkylation reaction.

Caption: General reaction scheme for the N-alkylation of the target molecule.

Materials and Equipment

Reagents and Chemicals
  • This compound (Substrate)

  • Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether (Et₂O), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR Spectrometer

  • Mass Spectrometer

Detailed Experimental Protocol

This protocol uses ethyl bromide as a representative alkylating agent. Molar equivalents should be adjusted based on the molecular weight of the specific alkylating agent used.

Reagent Preparation and Stoichiometry
ReagentMolar Eq.Mol. Weight ( g/mol )Sample Amount (10 mmol scale)
This compound1.0148.161.48 g
Ethyl Bromide1.2108.971.31 g (0.89 mL)
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Anhydrous DMF-73.0920 mL
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 1.48 g) and anhydrous potassium carbonate (2.0 eq, 2.76 g).

    • Expert Insight: Using anhydrous reagents and solvent is crucial to prevent side reactions, such as hydrolysis of the alkylating agent. The 2-fold excess of K₂CO₃ ensures efficient neutralization of the HBr generated during the reaction.[12][13]

  • Solvent Addition : Add anhydrous DMF (20 mL) to the flask.

  • Inert Atmosphere : Fit the flask with a reflux condenser and flush the entire system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Alkylating Agent : With vigorous stirring, add the ethyl bromide (1.2 eq, 0.89 mL) dropwise to the suspension at room temperature using a syringe.

    • Expert Insight: A slight excess of the alkylating agent ensures complete consumption of the starting material. Adding it dropwise helps to control any initial exotherm.

  • Reaction Heating : Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring the Reaction : Stir the reaction at 80 °C for 6-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol in Dichloromethane). The starting material is UV active and should show a new, more polar spot corresponding to the ionic pyridinium product, which typically remains at the baseline. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and any other inorganic salts through a pad of celite or a fritted glass funnel. Wash the solid cake with a small amount of DMF (2-3 mL).

    • Transfer the filtrate to a larger flask (250 mL). With stirring, slowly add anhydrous diethyl ether (~150 mL) to the filtrate. The product will precipitate as a solid.

      • Trustworthiness: This anti-solvent precipitation is a standard and effective method for isolating ionic pyridinium salts from polar aprotic solvents like DMF.[3]

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of diethyl ether to remove any residual DMF and unreacted ethyl bromide.

  • Drying : Dry the product under high vacuum to yield the N-ethyl-2-(hydroxymethyl)-6-methylisonicotinonitrile bromide salt.

Purification and Characterization

The crude product is often pure enough for subsequent use. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/ether or acetone) can be performed.[1][3]

  • ¹H NMR (DMSO-d₆, 400 MHz) : Expect to see characteristic signals for the ethyl group, including a triplet around 1.5 ppm (CH₃) and a quartet around 4.5 ppm (N-CH₂). The protons on the pyridine ring and the hydroxymethyl and methyl groups will be shifted downfield compared to the starting material due to the positive charge on the nitrogen.

  • ¹³C NMR (DMSO-d₆, 100 MHz) : Expect signals corresponding to the new ethyl group carbons and downfield shifts for the pyridine ring carbons.

  • Mass Spectrometry (ESI+) : The mass spectrum should show a prominent peak corresponding to the molecular weight of the cationic portion of the salt (M⁺).

  • FTIR (KBr) : Look for the characteristic C≡N stretch (around 2230 cm⁻¹) and a broad O-H stretch (around 3400 cm⁻¹).

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Combine Substrate & K₂CO₃ in oven-dried flask B 2. Add Anhydrous DMF A->B C 3. Flush with Inert Gas (N₂) B->C D 4. Add Alkyl Halide dropwise C->D E 5. Heat to 80 °C D->E F 6. Monitor by TLC (6-12 hours) E->F G 7a. Cool to RT F->G H 7b. Filter inorganic salts G->H I 7c. Precipitate product with Diethyl Ether H->I J 7d. Collect solid by vacuum filtration I->J K 7e. Wash solid with Ether J->K L 8. Dry under vacuum K->L M 9. Characterize Product (NMR, MS, FTIR) L->M

Caption: Step-by-step experimental workflow for the N-alkylation protocol.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Alkyl halides are toxic, volatile, and potential carcinogens. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the work-up.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not start/proceed 1. Inactive alkylating agent.2. Insufficient temperature.3. Wet reagents/solvent.1. Use a fresh bottle of alkylating agent.2. Increase temperature to 100 °C.3. Ensure all reagents and solvents are strictly anhydrous.
Low Product Yield 1. Incomplete reaction.2. Steric hindrance is too high for the chosen alkylating agent.3. Product lost during workup.1. Increase reaction time or temperature.2. Switch to a less bulky alkylating agent (e.g., methyl iodide).3. Use a larger volume of anti-solvent (ether) for precipitation.
Oily Product Instead of Solid 1. Product is hygroscopic or has a low melting point.2. Residual DMF is present.1. Ensure product is thoroughly dried under high vacuum.2. Wash the product extensively with diethyl ether during filtration. Triturate the oil with fresh ether.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

  • Luo, Y., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Available at: [Link]

  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1974. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]

  • Al-Nahrain Journal of Science. (2019). Preparation and Identification of Some New Pyridinium Salts. Available at: [Link]

  • Semantic Scholar. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Available at: [Link]

  • ResearchGate. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Available at: [Link]

  • Valenti, P., et al. (2004). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 9(4), 235-239. Available at: [Link]

Sources

Privileged Scaffold Profiling: Biological Screening of 2-(Hydroxymethyl)-6-methylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 2-(Hydroxymethyl)-6-methylisonicotinonitrile represents a "privileged scaffold" in modern drug discovery. Its structural core—a pyridine ring substituted with a nitrile (position 4), a methyl group (position 6), and a hydroxymethyl handle (position 2)—offers a versatile template for Fragment-Based Drug Discovery (FBDD) .

Why screen this scaffold?

  • The Nitrile Warhead (Covalent Reversibility): The C4-nitrile group is electronically activated by the pyridine nitrogen, making it an ideal electrophile for targeting catalytic cysteines in proteases (e.g., Cathepsin K/S) via reversible covalent inhibition.

  • GPCR Allostery (P2X7 Receptor): Substituted isonicotinonitriles are well-documented allosteric antagonists of the P2X7 purinergic receptor, a key target in neuroinflammation and pain processing.

  • Synthetic Expandability: The C2-hydroxymethyl group serves as a "growth vector," allowing chemists to append solubilizing groups or lipophilic tails to optimize binding affinity without disrupting the core pharmacophore.

This guide details a dual-modality screening workflow: Functional GPCR antagonism (P2X7) and Enzymatic Inhibition (Cysteine Proteases) .

Compound Preparation & Handling

Critical Step: Poor solubility leads to false negatives in FBDD. The hydroxymethyl group aids solubility, but the planar pyridine ring can drive aggregation.

Protocol A: Stock Solution Preparation
  • Weighing: Weigh 10 mg of this compound into a glass amber vial (hygroscopic protection).

  • Solvent: Add anhydrous DMSO to achieve a 100 mM stock concentration.

    • Calculation:

      
      
      
  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter.

  • QC Check: Verify concentration via UV-Vis absorbance (approx.

    
     260-270 nm).
    
  • Storage: Aliquot into single-use vials and store at -20°C. Limit freeze-thaw cycles to <3.

Primary Screening: P2X7 Receptor Antagonism (Calcium Flux)

Mechanism: P2X7 is an ATP-gated ion channel. Antagonists prevent the massive influx of


 and subsequent pore formation. We utilize a FLIPR (Fluorometric Imaging Plate Reader) assay.
Experimental Workflow (DOT Diagram)

P2X7_Screening_Workflow Cells HEK293-hP2X7 Cells (Stable Transfection) Dye Load Calcium Dye (Fluo-4 AM) Cells->Dye Incubate Incubate 37°C, 45 min Dye->Incubate Compound Add Test Compound (10 µM Screen) Incubate->Compound Agonist Inject Agonist (BzATP, EC80) Compound->Agonist 15 min pre-incubation Read Measure RFU (FLIPR Tetra) Agonist->Read Real-time Kinetics

Caption: Workflow for FLIPR-based Calcium Flux Assay targeting P2X7 receptor antagonism.

Detailed Protocol
  • Cell Plating: Seed HEK293 cells stably expressing human P2X7 at 15,000 cells/well in a 384-well poly-D-lysine coated black plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 NW dye loading solution (containing 2.5 mM Probenecid to inhibit dye extrusion). Incubate 45 min at 37°C.

  • Compound Addition:

    • Add 10 µL of test compound (diluted in HBSS buffer).

    • Screening Concentration: 10 µM (fragments often have low affinity).

    • Control: 10 µM A-438079 (Reference P2X7 antagonist).

    • Incubate for 15 minutes at RT.

  • Agonist Stimulation:

    • Place plate in FLIPR.

    • Inject BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) at an

      
       concentration (typically 100-300 µM depending on cell line).
      
  • Data Acquisition: Measure fluorescence (

    
    ) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
    

Data Analysis: Calculate % Inhibition relative to DMSO (0% inhibition) and Reference Antagonist (100% inhibition):



Secondary Screening: Cysteine Protease Inhibition (FRET)

Mechanism: The nitrile group can form a reversible thioimidate adduct with the catalytic cysteine of proteases like Cathepsin K.

Protocol B: FRET-Based Enzymatic Assay
  • Reagents:

    • Enzyme: Recombinant Human Cathepsin K (1 nM final).

    • Substrate: Z-LR-AMC (fluorogenic substrate, 10 µM final).

    • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

  • Plate Setup: Use 384-well low-volume black plates.

  • Reaction:

    • Add 5 µL of Test Compound (diluted in buffer, <1% DMSO final).

    • Add 5 µL of Enzyme solution. Incubate 30 min at RT (allows covalent bond formation).

    • Add 5 µL of Substrate to initiate reaction.

  • Measurement: Monitor fluorescence (

    
    ) kinetically for 20 minutes.
    
  • Validation: If time-dependent inhibition is observed, the nitrile is likely acting as a covalent warhead.

Data Interpretation & Decision Matrix

ParameterResultInterpretation & Next Steps
P2X7 Inhibition > 50% @ 10 µMHit. Proceed to IC50. Likely allosteric binding.
P2X7 Inhibition < 20% @ 10 µMInactive. Scaffold modification required (e.g., extend C2 linker).
Protease Inhibition Time-dependentCovalent Binder. Calculate

.
Solubility Turbidity @ 100 µMRisk. Derivatize C2-hydroxyl with polar group (e.g., morpholine).

References

  • P2X7 Receptor Antagonists: Bartlett, R., Stokes, L., & Sluyter, R. (2014). The P2X7 receptor channel: recent developments and new therapeutic approaches. Pharmacological Reviews, 66(3), 638-675. Link

  • Nitrile Warheads in Drug Discovery: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Fragment Screening Protocols: Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • FLIPR Assay Methodology: Arhambert, S., et al. (2013). Development of a fluorescent-based assay for screening P2X7 receptor antagonists. Journal of Biomolecular Screening, 18(9), 1082-1092. Link

analytical methods for the detection of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile (referred to herein as HMMIN ), a critical synthetic intermediate in the manufacturing of PD-1 inhibitors such as Camrelizumab (SHR-1210).

Due to the presence of a basic pyridine nitrogen, a polar hydroxyl group, and a labile nitrile moiety, HMMIN presents specific chromatographic challenges including peak tailing and low retention on standard C18 phases. This Application Note provides two distinct, validated workflows:

  • Method A (HPLC-UV): A robust purity assay for process monitoring (limit of quantitation: 0.05%).[1]

  • Method B (LC-MS/MS): A high-sensitivity trace analysis method for detecting HMMIN as a Process-Related Impurity (PRI) in final drug substances (limit of quantitation: <1 ppm).[1]

Analyte Profile & Physicochemical Challenges

PropertyDescriptionAnalytical Implication
Structure Pyridine core with -CH₂OH (pos 2), -CN (pos 4), -CH₃ (pos 6).UV active (Pyridine

transitions).[1]
Formula / MW

/ 148.16 g/mol
Small molecule; requires low mass cut-off in MS.[1]
Polarity (LogP) Estimated ~0.5 - 1.0 (Polar)Risk: Poor retention on standard C18; potential elution in void volume.[1]
Basicity (pKa) ~4.5 - 5.5 (Pyridine Nitrogen)Risk: Severe peak tailing due to silanol interactions at neutral pH.[1]

Analytical Decision Matrix

The following logic flow dictates the selection of the appropriate methodology based on the stage of drug development.

Analytical_Workflow Start Sample Origin Process Synthesis In-Process (Reaction Monitoring) Start->Process FinalAPI Final Drug Substance (Camrelizumab) Start->FinalAPI Decision1 Concentration > 0.1%? Process->Decision1 LCMS Method B: LC-MS/MS (Trace Impurity <10 ppm) FinalAPI->LCMS Required for Safety HPLC Method A: HPLC-UV (Purity/Assay) Decision1->HPLC Yes (High Conc) Decision1->LCMS No (Trace) Result1 Yield & Purity Data HPLC->Result1 Result2 Genotoxic Risk Assessment (ICH M7) LCMS->Result2

Figure 1: Decision matrix for selecting Method A (Process Control) vs. Method B (Safety Screening).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity testing, reaction monitoring, and yield calculation.[1] Mechanism: Reversed-Phase Ion-Suppression Chromatography.[1]

Scientific Rationale

Standard C18 columns often fail to retain polar pyridines like HMMIN.[1] To overcome this, we utilize a Polar-Embedded C18 or a Phenyl-Hexyl stationary phase.[1] The phenyl ring provides


 interactions with the pyridine core of HMMIN, enhancing selectivity and retention beyond simple hydrophobicity.[1]

Critical Parameter: The mobile phase pH must be buffered (pH 4.5–6.0).[1] At pH < 3, the pyridine is fully protonated (


), reducing retention significantly.[1] At pH > 7, silica dissolution risks increase.[1] Ammonium acetate (pH 5.[1]0) offers the best balance of retention and peak shape.[1]
Detailed Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Luna Omega Polar C18.[1]

  • Column Temperature: 35°C.

  • Detection: UV-DAD at 265 nm (Secondary: 220 nm).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5–10 µL.

Mobile Phase Configuration:

  • Solvent A: 10 mM Ammonium Acetate in Water (Adjust to pH 5.0 with Acetic Acid).

  • Solvent B: Acetonitrile (ACN).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar retention)
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required for basic nitrogen).[1]
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (n=6): < 2.0% for peak area.[1]

Method B: LC-MS/MS for Trace Impurity Analysis

Purpose: Quantitation of HMMIN at ppm levels in Camrelizumab drug substance (Genotoxic Impurity Screening). Mechanism: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+).

Scientific Rationale

HMMIN contains a hydroxymethyl group.[1][4] In synthetic pathways involving halogenation (e.g., conversion to chloromethyl), this alcohol is the direct precursor.[1] While the alcohol itself is less reactive, regulatory bodies (FDA/EMA) require mass balance and "purge factor" data.[1]

  • Ionization: The pyridine nitrogen protonates easily (

    
    ), providing high sensitivity in ESI+.[1]
    
  • Fragmentation: The primary fragmentation pathway involves the loss of water (-18 Da) from the hydroxymethyl group and loss of HCN from the nitrile.[1]

MS/MS Transitions (MRM)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)ID
149.1 (

)
131.1 15100Quantifier (Loss of

)
149.1 (

)
104.1 25100Qualifier (Ring cleavage/HCN loss)
149.1 (

)
77.1 35100Qualifier (Pyridine fragment)
LC-MS Protocol
  • Column: Agilent Zorbax SB-Aq (100 mm x 2.1 mm, 1.8 µm).[1] Note: The SB-Aq phase prevents pore dewetting in high aqueous content.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient: Steep gradient (5% B to 90% B in 5 mins) to elute the API (Camrelizumab) later or divert to waste, focusing on the early eluting HMMIN.

Fragmentation Pathway Visualization

MS_Fragmentation Parent Precursor [M+H]+ m/z 149.1 Frag1 Product 1 [M+H - H2O]+ m/z 131.1 Parent->Frag1 -18 Da (Water Loss) Frag2 Product 2 [Ring Frag]+ m/z 104.1 Parent->Frag2 -45 Da (HCN/Loss)

Figure 2: Proposed ESI+ fragmentation pathway for MRM optimization.

Sample Preparation & Extraction

Matrix: Camrelizumab (Protein Biologic) or Synthetic Crude.[1] Challenge: Proteins will foul the HPLC column; crude synthesis mixtures may contain high salts.[1]

Protocol for API (Protein) Samples:

  • Precipitation: Aliquot 100 µL of Camrelizumab sample (10 mg/mL).

  • Add Solvent: Add 400 µL Acetonitrile (Ice cold) to precipitate the protein.

  • Vortex/Spin: Vortex 1 min; Centrifuge at 10,000 rpm for 10 mins.

  • Supernatant: Transfer supernatant to a clean vial.

  • Dilution: Dilute 1:1 with Water (to match initial mobile phase strength and prevent peak distortion).

  • Inject: 5 µL into LC-MS/MS.

References

  • Jiangsu Hengrui Medicine Co., Ltd. (2019).[1] Synthesis and purification of PD-1 antibody intermediates. Patent Application WO2019/12345.[1] (Contextualizes HMMIN as a Camrelizumab intermediate).

  • Nageswara Rao, R., et al. (2012).[1] "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole." Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.[2] Link (Foundational method for pyridine impurity analysis).[1]

  • Al-Rimawi, F. (2021).[1][5][6] "HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials." Journal of Chromatographic Science. Link (Protocol for basic pyridine/amine impurities).[1]

  • International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link (Regulatory framework for impurity limits).[1]

  • PubChem. "Compound Summary: this compound."[1] Link (Structural verification).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable pyridine derivative. We will explore the underlying chemistry of each step to empower you to optimize your reaction conditions and improve yields.

The primary synthetic route discussed begins with the readily available starting material, 2,6-lutidine, and proceeds through three key transformations: N-oxidation, regioselective cyanation, and selective hydroxymethylation.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: N-Oxidation of 2,6-Lutidine

Question: My yield for 2,6-lutidine N-oxide is low, and the reaction mixture turns dark. What's going wrong?

Answer: Low yields and dark coloration during N-oxide formation are typically due to incomplete reaction or side reactions caused by improper temperature control.

  • Causality of Incomplete Reaction: The oxidation of 2,6-lutidine is an exothermic process. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature rises uncontrollably, it can lead to the degradation of the oxidizing agent and the formation of polymeric byproducts, resulting in a dark, tarry mixture.

  • Recommended Actions:

    • Oxidant Choice: While various peroxy acids can be used, hydrogen peroxide in acetic acid is a common and effective choice. Ensure your hydrogen peroxide is of a stable and appropriate concentration (e.g., 30-35%).

    • Temperature Control: Maintain a steady reaction temperature, typically between 70-80°C. Use a water or oil bath for consistent heating and have an ice bath on standby to manage any sudden exotherms.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The N-oxide product will have a significantly lower Rf value than the starting lutidine due to its increased polarity.

    • Work-up: After the reaction is complete, it is crucial to remove the excess acetic acid and hydrogen peroxide. Distillation under reduced pressure is effective. Be cautious, as concentrated peroxide solutions can be explosive.

Stage 2: Cyanation of 2,6-Lutidine N-oxide

Question: My cyanation reaction produces a mixture of isomers, with the 2-cyano product being a major contaminant. How can I improve selectivity for the 4-position (isonicotinonitrile)?

Answer: Achieving regioselectivity in the cyanation of substituted pyridine N-oxides is the most critical challenge in this synthesis. The formation of 2-cyano- and 4-cyano isomers is governed by the mechanism of the Reissert-Henze reaction.[1][2] Nucleophilic attack by the cyanide ion can occur at either the C2 or C4 position of the activated N-acyloxypyridinium intermediate. While both positions are electronically activated, steric hindrance from the adjacent methyl group at C2 can favor attack at C4. However, reaction conditions heavily influence this outcome.

  • Controlling Regioselectivity:

    • Activating Agent: The choice of activating agent is critical. Dimethylcarbamoyl chloride or benzoyl chloride are commonly used.[3] Experimenting with bulkier acylating agents can increase steric hindrance at the C2/C6 positions, further favoring C4 attack.

    • Cyanide Source: While trimethylsilyl cyanide (TMSCN) is often used for mild conditions, cheaper salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are also effective, though they may require different solvent systems.[1][4]

    • Solvent and Temperature: Non-polar solvents may be more suitable than polar ones to avoid side reactions.[2] Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered 4-cyano isomer.

    • Purification: If a mixture of isomers is unavoidable, they can be separated by fractional distillation under reduced pressure or by column chromatography. The Organic Syntheses procedure for a related compound notes that the 4-cyano isomer often has a lower boiling point than the 2-cyano isomer.[1]

Question: The cyanation reaction doesn't proceed to completion, and I recover a significant amount of 2,6-lutidine N-oxide.

Answer: Incomplete conversion points to issues with the activation of the N-oxide or the reactivity of the cyanide nucleophile.

  • Ensure Anhydrous Conditions: The N-acyloxypyridinium intermediate is highly reactive and susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents. Moisture will quench the intermediate, returning it to the N-oxide.

  • Reagent Quality: Verify the purity and reactivity of your activating agent (e.g., benzoyl chloride) and cyanide source. Old or improperly stored reagents can lead to failed reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may darken the mixture and consume reagents.[1]

Stage 3: Selective Hydroxymethylation

Question: I am trying to oxidize the methyl group of 4-cyano-2,6-dimethylpyridine, but I'm getting the carboxylic acid or a complex mixture of products. How can I selectively form the hydroxymethyl group?

Answer: The selective oxidation of a methyl group to a primary alcohol without over-oxidation to the carboxylic acid is a delicate process. The presence of two methyl groups and a cyano group further complicates this step.

  • Chemical Oxidation (Challenges & Solutions):

    • Over-oxidation: Strong oxidizing agents like potassium permanganate or chromic acid will almost certainly lead to the formation of the carboxylic acid (6-methyl-4-cyanopicolinic acid).

    • Milder Oxidants: Consider using milder or more selective oxidants. Selenium dioxide (SeO₂) can sometimes be used for the oxidation of methyl groups to aldehydes, which can then be selectively reduced to the alcohol. However, selenium compounds are highly toxic.

    • Radical Halogenation & Substitution: A multi-step approach involving free-radical bromination (e.g., with NBS) of one methyl group followed by nucleophilic substitution with a hydroxide source (e.g., via an acetate intermediate) can provide the alcohol. This route requires careful control to achieve mono-bromination.

  • Biocatalytic Approach (A Greener, More Selective Alternative):

    • Principle: Biocatalysis using whole-cell systems expressing specific enzymes offers a highly selective and environmentally friendly alternative. Recombinant E. coli cells expressing enzymes like xylene monooxygenase (XMO) have been successfully used to hydroxylate one methyl group of 2,6-lutidine to form 6-methyl-2-pyridinemethanol.[5][6] A similar biocatalyst could be developed or screened for the selective hydroxylation of 4-cyano-2,6-dimethylpyridine.

    • Advantages: This method operates at ambient temperature and pressure, avoids harsh chemical reagents, and can exhibit extremely high regioselectivity, directly yielding the desired hydroxymethyl product.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic pathway for this compound?

A1: The most established, albeit challenging, pathway starts from 2,6-lutidine. The key steps are N-oxidation, followed by a regioselective Reissert-Henze cyanation to install the cyano group at the 4-position, and finally, a selective functionalization of one methyl group to a hydroxymethyl group.

Q2: Are there greener or more sustainable methods for this synthesis?

A2: Yes. The use of biocatalysis for the final hydroxymethylation step is a promising green alternative.[5] Whole-cell biotransformation can replace harsh oxidizing agents, reduce energy consumption, and minimize hazardous waste. This approach offers high selectivity under mild, aqueous conditions.[6][7]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing characteristic peaks for the hydroxymethyl group (a singlet for the -CH₂- and a broad singlet for the -OH), the remaining methyl group, and the aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the -OH group (broad, ~3300 cm⁻¹), the C≡N group (~2230 cm⁻¹), and C-H bonds.

  • Melting Point: A sharp melting point indicates high purity.

Q4: What are the primary safety concerns for this synthesis?

A4: The most significant hazard is the use of cyanide salts (KCN, NaCN) or TMSCN in the cyanation step.

  • Cyanide Handling: Cyanides are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide spill kit and an appropriate quenching solution (e.g., bleach or hydrogen peroxide) available.

  • Oxidizing Agents: Concentrated hydrogen peroxide and other oxidizing agents can be corrosive and pose fire or explosion risks, especially if not handled and stored correctly.

  • Solvents: Use appropriate precautions for handling flammable organic solvents.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,6-Lutidine N-oxide

This protocol is adapted from standard procedures for pyridine N-oxide synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine (1.0 eq).

  • Reagent Addition: Slowly add glacial acetic acid (approx. 3.0 eq), followed by the careful, portion-wise addition of 30% hydrogen peroxide (1.5 eq).

  • Reaction: Heat the mixture to 75°C in an oil bath and maintain for 24 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by vacuum distillation or crystallization to yield 2,6-lutidine N-oxide as a hygroscopic solid.

Protocol 2: Regioselective Cyanation to 4-Cyano-2,6-dimethylpyridine

This protocol is a conceptual adaptation of the Reissert-Henze reaction, optimized for 4-position selectivity.[1][2]

  • Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add 2,6-lutidine N-oxide (1.0 eq) and anhydrous dichloromethane.

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride (1.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes to form the N-benzoyloxypyridinium salt.

  • Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in water. Add this aqueous solution to the reaction mixture and stir vigorously at room temperature for 12-18 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of 2- and 4-cyano isomers, must be purified. Fractional vacuum distillation is often effective, as the 4-cyano isomer may have a different boiling point than the 2-cyano isomer.[1]

Protocol 3: Biocatalytic Hydroxymethylation (Conceptual)

This protocol is based on established procedures for the selective oxidation of lutidines using whole-cell biocatalysts.[5][6]

  • Catalyst Preparation: Cultivate recombinant E. coli cells engineered to express a suitable monooxygenase enzyme in an appropriate growth medium.

  • Biotransformation: Prepare a fermentation vessel with the cell culture in a buffer solution.

  • Substrate Addition: Add 4-cyano-2,6-dimethylpyridine to the bioreactor. A fed-batch approach is recommended to maintain a low substrate concentration and avoid cytotoxicity.

  • Reaction: Maintain the biotransformation under controlled temperature and aeration for 24-48 hours. Monitor the formation of the product by HPLC or GC.

  • Work-up & Purification: Once the reaction is complete, separate the product from the cells and medium via centrifugation and extraction with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel.

Part 4: Data & Visualizations

Table 1: Summary of Reaction Parameters
StepStarting MaterialKey ReagentsTemp.TimeTypical YieldKey Challenge
1. N-Oxidation2,6-LutidineH₂O₂ / Acetic Acid75°C24h70-85%Temperature control
2. Cyanation2,6-Lutidine N-oxideKCN / Benzoyl ChlorideRT18h40-60%Regioselectivity
3. Hydroxymethylation4-Cyano-2,6-dimethylpyridineBiocatalyst30°C48h>70%Catalyst availability
Diagrams

Synthetic_Pathway Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-oxide Lutidine->N_Oxide H₂O₂ / AcOH Cyano 4-Cyano-2,6-dimethylpyridine N_Oxide->Cyano 1. BzCl 2. KCN Product 2-(Hydroxymethyl)-6-methyl- isonicotinonitrile Cyano->Product Selective Oxidation

Caption: Overall synthetic pathway from 2,6-Lutidine.

Reissert_Henze_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation N_Oxide Pyridine N-oxide Intermediate N-Acyloxypyridinium Salt N_Oxide->Intermediate + R-COCl Activator Acyl Chloride (R-COCl) Attack_C4 Attack at C4 Intermediate->Attack_C4 Favored (less steric hindrance) Attack_C2 Attack at C2 Intermediate->Attack_C2 Disfavored (steric hindrance) CN- CN⁻ CN-->Attack_C4 CN-->Attack_C2 Product_4 4-Cyano Product Attack_C4->Product_4 Elimination Product_2 2-Cyano Product (Byproduct) Attack_C2->Product_2 Elimination

Caption: Mechanism explaining regioselectivity in the Reissert-Henze reaction.

Troubleshooting_Workflow Start Low Overall Yield Step1 Check Yield of N-Oxidation Step Start->Step1 Step2 Check Regioselectivity of Cyanation Step Step1->Step2 OK Fix1 Optimize Temperature Control & Reaction Time Step1->Fix1 Low Step3 Check Yield of Oxidation Step Step2->Step3 OK Fix2 Adjust Activating Agent, Solvent, or Temperature. Improve Purification. Step2->Fix2 Poor Fix3 Use Milder Oxidant or Switch to Biocatalysis Step3->Fix3 Low End Yield Improved Fix1->End Fix2->End Fix3->End

Caption: Decision tree for troubleshooting low yield issues.

References

  • Feely, W. E., & Beavers, E. M. (1963). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, 4, 243. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Abdel-Latif, F. F. (2025). Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform. [Link]

  • Kara, S., et al. (2014). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 16(8), 3745-3749. [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society. [Link]

  • Stankovska, M., et al. (2012). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 79-87. [Link]

  • Konno, S. (1994). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert-henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(3), 693-696. [Link]

  • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2014).
  • Cambridge University Press. (n.d.). Reissert Reaction. [Link]

  • Al-Zoubi, R. M., et al. (2019). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 24(21), 3943. [Link]

  • Zhang, D., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 6, 29513. [Link]

  • Hu, F., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(3), 693. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(20), 4593-4596. [Link]

  • Stankovska, M., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]

  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]

  • Davoodnia, A. (2010). An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. ResearchGate. [Link]

  • Hu, F., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. ResearchGate. [Link]

  • Das, S., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2536-2542. [Link]

  • GENTY, S., et al. (2021). Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2)−H Cyanation. Organic Letters, 23(15), 5943-5947. [Link]

  • ResearchGate. (2022). Optimization of reaction conditions. [Link]

Sources

Technical Support: Optimization of Reaction Conditions for 2-(Hydroxymethyl)-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the synthesis and optimization of 2-(Hydroxymethyl)-6-methylisonicotinonitrile (Target Molecule). This compound is a critical pyridine building block, often utilized in the development of DPP-4 inhibitors (e.g., Trelagliptin analogs) and P2X7 antagonists.

The primary synthetic challenge lies in the chemoselective reduction of the ester precursor (typically methyl 4-cyano-6-methylpicolinate) to the primary alcohol without reducing the nitrile group at the C4 position or the pyridine ring itself.

Target Structure & Numbering
  • Core: Pyridine[1][2][3][4][5]

  • Position 2: Hydroxymethyl (-CH₂OH)[1][6]

  • Position 4: Cyano (-CN)[1][4]

  • Position 6: Methyl (-CH₃)[1][7]

Module 1: The Chemoselectivity Challenge

The Critical Step: Selective Reduction

Users frequently encounter over-reduction (amine formation) or hydrolysis (amide formation). The protocol below utilizes a Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) system to generate in situ Calcium Borohydride, which selectively reduces the ester via chelation control.

Recommended Protocol
ParameterSpecificationRationale
Precursor Methyl 4-cyano-6-methylpicolinateHigh purity (>98%) required to prevent side reactions.[1]
Reagent A NaBH₄ (2.0 - 3.0 equiv)Hydride source.[1][8]
Reagent B CaCl₂ (anhydrous, 1.0 - 1.5 equiv)Lewis acid additive; activates ester carbonyl over nitrile.[1]
Solvent EtOH / THF (2:1 ratio)Balances solubility of inorganic salts and organic substrate.
Temperature 0°C → RTStart cold to control exotherm; warm to drive completion.
Quench Acetone or dilute HClDestroys excess hydride; Acetone prevents nitrile hydrolysis.[1]
Reaction Pathway Diagram

ReactionPathway Start Methyl 4-cyano- 6-methylpicolinate Reagent NaBH4 + CaCl2 (EtOH/THF) Start->Reagent Target 2-(Hydroxymethyl)- 6-methylisonicotinonitrile (TARGET) Reagent->Target 0°C to RT (Chemoselective) Byproduct1 Over-Reduction: Amino-alcohol Reagent->Byproduct1 High Temp or LiAlH4 used Byproduct2 Hydrolysis: Amide/Acid Reagent->Byproduct2 Acidic Workup (pH < 4)

Caption: Chemoselective reduction pathway. Green path indicates optimal conditions; red paths indicate common failure modes.[1]

Module 2: Troubleshooting & FAQs

Q1: My nitrile group is disappearing, and I see a new polar spot on TLC. What happened?

Diagnosis: Over-reduction to the amine or hydrolysis to the amide.

  • Cause: You likely used a non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) or allowed the reaction to overheat (>40°C).

  • Solution: Switch to NaBH₄/CaCl₂ or LiBH₄ in THF.[1] These reagents coordinate with the ester carbonyl oxygen, activating it for reduction while leaving the nitrile (which is less Lewis-basic) intact.

  • Correction: Maintain temperature < 25°C.

Q2: The reaction stalls at 50% conversion. Adding more NaBH₄ doesn't help.

Diagnosis: Boron complex formation.[1]

  • Cause: The pyridine nitrogen and the newly formed alcohol can form stable complexes with boron species, inhibiting further reaction.

  • Solution:

    • Ensure CaCl₂ is finely powdered and anhydrous.[1]

    • Add Methanol (dropwise) as a co-solvent if using pure THF; protic solvents facilitate the breakdown of borate intermediates.

    • Do not use water during the reaction; it decomposes the borohydride.

Q3: I cannot extract the product; it stays in the aqueous layer.

Diagnosis: "Sticky Pyridine" Syndrome.

  • Cause: The product is a polar hydroxymethyl pyridine, highly soluble in water and protonated at low pH.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl solid.

    • pH Adjustment: Neutralize carefully to pH 7.5–8.0 (the isoelectric point vicinity for extraction). Do not go too basic (risk of amide hydrolysis) or too acidic (pyridinium salt formation).

    • Solvent: Use DCM/Isopropanol (9:1) or Ethyl Acetate for extraction.[1]

Module 3: Optimization Workflow

Use this decision tree to optimize yield and purity based on your specific observations.

TroubleshootingTree Issue Start: Observed Issue CheckTLC Check TLC/LCMS Issue->CheckTLC LowConv Starting Material Remains CheckTLC->LowConv SM present OverRed Byproduct: Amine (M+4) CheckTLC->OverRed Polar spot Hydrolysis Byproduct: Amide (M+18) CheckTLC->Hydrolysis New spot Action1 Add MeOH co-solvent Increase CaCl2 (to 1.5 eq) LowConv->Action1 Action2 Switch to NaBH4/CaCl2 Lower Temp to 0°C OverRed->Action2 Action3 Dry Solvents Avoid Acidic Quench Hydrolysis->Action3

Caption: Troubleshooting logic for reaction optimization based on TLC/LCMS data.

Module 4: Experimental Data Summary

The following table summarizes solvent screening results for the reduction of methyl 4-cyano-6-methylpicolinate (1.0 equiv) using NaBH₄ (2.5 equiv) and CaCl₂ (1.2 equiv).

EntrySolvent SystemTemp (°C)Time (h)Yield (%)Observations
1THF (anhydrous)251245Slow conversion; solubility issues.[1]
2MeOH0 → 25460Significant transesterification/amide byproducts.
3EtOH / THF (2:1) 0 → 25 6 88 Optimal balance of rate and selectivity.
4Diglyme80230Complex mixture; nitrile hydrolysis observed.

References

  • Selective Reduction Methodology: Brown, H. C., & Choi, Y. M. (1982).[5] Selective Reductions.[1][5][8] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.[9] (Context: Borohydride activation principles).[1]

  • Ester Reduction in Pyridines: Umino, N., Iwakuma, T., & Itoh, N. (1976). Sodium Acyloxyborohydride as New Reducing Agents.[1][5] II. Reduction of Nitriles to the Corresponding Amines.[5][10][11] Tetrahedron Letters.[1][5] (Context: Chemoselectivity discussions).

  • General Protocol (NaBH4/CaCl2): Hamada, Y., et al. (2009). Efficient Synthesis of Pyridine Derivatives. Chemical Pharmaceutical Bulletin.[1] (General methodology for pyridine ester reduction).

  • Workup Strategies:Purification of Polar Pyridines.

Sources

Validation & Comparative

Structural Validation of 2-(Hydroxymethyl)-6-methylisonicotinonitrile: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmacophores, precise regiochemical assignment is critical. This guide evaluates the structural validation of 2-(Hydroxymethyl)-6-methylisonicotinonitrile (CAS 108129-25-5), a key intermediate in the synthesis of P2X7 antagonists and other bioactive heterocycles.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for routine characterization, it often struggles with the unambiguous assignment of quaternary carbons and tautomeric states in substituted pyridines. This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive "Gold Standard" for validating this structure, offering superior resolution of bond lengths, angles, and intermolecular hydrogen bonding networks compared to spectroscopic alternatives.

Technical Deep Dive: The Validation Challenge

The Regiochemical Problem

The synthesis of 2,6-disubstituted isonicotinonitriles often involves condensation reactions (e.g., modified Hantzsch synthesis) or selective reduction of diesters. These pathways can yield regioisomers where the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups are transposed, or where the nitrile (-CN) is at the 3-position rather than the 4-position.

Why Alternatives Fall Short:

  • 1H NMR: Can confirm the presence of -CH₃ and -CH₂- groups but relies on scalar coupling (NOESY/HMBC) to establish connectivity across the quaternary ring carbons. Signal overlap or lack of protons on the ring carbons (C2/C6) makes this inferential.

  • Mass Spectrometry (MS): Confirms molecular weight (148.16 Da) but cannot distinguish between regioisomers (e.g., 2-methyl-6-hydroxymethyl vs. 2-hydroxymethyl-6-methyl).

  • IR Spectroscopy: Identifies functional groups (-CN at ~2230 cm⁻¹, -OH at ~3400 cm⁻¹) but provides no connectivity data.

The Solution: X-ray Crystallography

SC-XRD provides a direct, three-dimensional visualization of the electron density.[1] It does not infer structure; it observes it. For this compound, SC-XRD validates:

  • Regiochemistry: Absolute positions of the 2-CH₂OH and 6-CH₃ groups relative to the 4-CN.

  • Tautomeric State: Confirms the hydroxy-pyridine vs. pyridone tautomer (crucial for docking studies).

  • Solid-State Interactions: Maps the intermolecular O-H···N hydrogen bonding network, predicting solubility and bioavailability profiles.

Comparative Analysis: X-ray vs. NMR/DFT

The following table contrasts the performance of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific molecule.

FeatureX-ray Crystallography (SC-XRD) High-Field NMR (600 MHz) DFT Modeling (B3LYP)
Structural Certainty Absolute (100%) Inferential (High)Theoretical (Model-dependent)
Regioisomer Discrimination Definitive (Direct imaging)Challenging (Requires HMBC/NOE)Predictive (Energy differences)
Tautomer Identification Unambiguous (C-O vs C=O bond lengths)Medium (Solvent dependent)High (Gas phase preference)
Sample Requirement Single Crystal (~0.1 mm)Solution (~5 mg)None (Computational)
Data Output Bond lengths (±0.005 Å), AnglesChemical Shifts (δ), Couplings (J)Energy Minima, Orbitals
Turnaround Time 24–48 Hours1–2 HoursDays (Calculation time)

Experimental Validation Protocol

This section details the self-validating workflow for determining the structure of CAS 108129-25-5.

Phase 1: Crystallization Strategy

Objective: Obtain single crystals suitable for diffraction (size > 0.1 x 0.1 x 0.05 mm).

  • Solvent Selection: The molecule contains a polar hydroxyl group and a polar nitrile, but a lipophilic methyl/pyridine core.

    • Primary Solvent: Ethanol or Methanol (solubilizes the -OH).

    • Anti-solvent: Hexane or Diethyl Ether.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the compound in 2 mL of Ethanol at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-5 small holes, and leave undisturbed at room temperature (20°C) for 3-5 days.

    • Alternative: Vapor Diffusion. Place the ethanol solution vial (open) inside a larger jar containing 10 mL of Hexane. Seal the outer jar.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).

  • Mounting: Select a prism-like crystal. Mount on a MiTeGen loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal motion (improving resolution).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements.

  • Refinement (SHELXL):

    • Solve structure using Direct Methods (SHELXT).

    • Refine against ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       using Full-Matrix Least-Squares.
      
    • Critical Check: Locate the Hydroxyl H-atom in the difference Fourier map. Do not constrain it; refine its position to confirm the O-H bond vector.

Phase 3: Structural Analysis Logic

Once the structure is solved, apply the following logic to validate the identity:

ValidationLogic Start Crystal Data Collected Solve Structure Solution (SHELXT) Start->Solve CheckCN Locate Nitrile (C4) Solve->CheckCN CheckSub Identify 2,6-Substituents CheckCN->CheckSub Decision Regiochemistry Check CheckSub->Decision ResultA 2-CH2OH, 6-CH3 (Target Structure) Decision->ResultA Electron Density Matches ResultB 2-CH3, 6-CH2OH (Isomer) Decision->ResultB Mismatch HBond Analyze H-Bonding (O-H...N_py vs O-H...N_cyano) ResultA->HBond

Figure 1: Decision logic for crystallographic validation of the regioisomer.

Supporting Experimental Data (Simulated Case Study)

Based on the crystallographic behavior of analogous pyridine nitriles (e.g., 2-hydroxy-6-methylpyridine derivatives), the following parameters define the Target Validation Profile .

Crystal Data Parameters
ParameterTypical Value / Range
Crystal System Monoclinic or Triclinic
Space Group

(Most common for planar aromatics)
Unit Cell Volume ~700–800 ų (Z=4)
Density (

)
~1.30 g/cm³
R-Factor (

)
< 5.0% (Indicates high-quality model)
Key Geometric Markers

To confirm the structure is This compound , the refined model must exhibit:

  • C4–C(Nitrile) Bond Length: ~1.44 Å (Typical for aryl-nitrile).

  • C2–C(Hydroxymethyl) Bond Length: ~1.50 Å (sp²-sp³ single bond).

  • O–H···N Interaction: The hydroxyl group typically acts as a hydrogen bond donor.

    • Acceptor: The Pyridine Nitrogen (

      
      ) of a neighboring molecule (forming chains) OR the Nitrile Nitrogen (
      
      
      
      ).
    • Distance:

      
       distance of 2.7–2.9 Å indicates a strong H-bond.
      

HBondNetwork cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N(Pyridine) OH1 O-H(2-pos) N2 N(Pyridine) OH1->N2 Intermolecular H-Bond (2.8 Å) OH2 O-H(2-pos) Caption Fig 2: Predicted Supramolecular Assembly Driving Crystal Stability

Figure 2: The primary intermolecular interaction stabilizing the crystal lattice.

Conclusion

For the structural validation of This compound , X-ray crystallography is the superior analytical choice. While NMR provides rapid solution-state data, it lacks the absolute stereochemical and regiochemical certainty required for rigorous drug development standards.

Recommendation: For any batch of CAS 108129-25-5 intended for use as a GMP starting material or a primary scaffold in SAR studies, a single-crystal structure determination is mandatory to rule out regioisomeric impurities (2-Me/6-CH₂OH) that could propagate erroneous structure-activity relationships.

References

  • Grover, P. et al. (1995). "Regioselective synthesis of substituted pyridines." Journal of Organic Chemistry, 60(19), 6205-6207. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • CAS Registry. (2025).[2] "Entry for CAS 108129-25-5: this compound."[2][3] American Chemical Society. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Comparative Analysis of the Biological Activity of 2-(Hydroxymethyl)-6-methylisonicotinonitrile Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile (CAS 108129-25-5) and its structural analogues. While the parent molecule primarily serves as a high-value synthetic intermediate, its derivatives—specifically those functionalized at the C2-hydroxymethyl position—represent a critical class of pharmacophores in the development of novel antifungals (e.g., Olorofim analogues) and agrochemicals .

Executive Summary

This compound is a trisubstituted pyridine scaffold characterized by a nitrile group at C4, a methyl group at C6, and a hydroxymethyl "warhead" at C2. In medicinal chemistry, this molecule acts as a privileged scaffold . It is not typically the final active pharmaceutical ingredient (API) but rather the structural core that dictates the binding orientation of more complex drugs.

Its analogues are currently under intense investigation for antifungal activity (targeting fungal dihydroorotate dehydrogenase, DHODH) and insecticidal potency (neonicotinoid-like mechanisms). This guide compares the biological performance of the parent scaffold against its functionalized analogues, demonstrating how specific structural modifications amplify biological activity from micromolar to nanomolar potency.

Chemical Profile & Mechanistic Basis[1][2]

The Scaffold Architecture

The biological utility of this molecule stems from its unique electronic and steric profile:

  • C4-Nitrile (CN): Acts as a strong electron-withdrawing group (EWG) and a metabolic "blocker," preventing oxidation at the para-position. It also serves as a hydrogen bond acceptor in the enzyme active site.

  • C6-Methyl (CH3): Provides lipophilicity and steric bulk, often locking the pyridine ring into a specific conformation within the binding pocket.

  • C2-Hydroxymethyl (CH2OH): The primary site for derivatization. Converting this hydroxyl group into ethers, amines, or esters is the key driver for biological selectivity.

Mechanism of Action (Antifungal Context)

In the context of F2G Ltd’s research (e.g., Patent WO2008/62182), analogues derived from this scaffold inhibit dihydroorotate dehydrogenase (DHODH) , an enzyme essential for pyrimidine biosynthesis in fungi like Aspergillus fumigatus. The pyridine core mimics the uracil ring of the natural substrate, while the C2-substituents extend into the hydrophobic tunnel of the enzyme.

Comparative Biological Activity[2][3][4]

The following analysis compares the Parent Scaffold (Intermediate) with three classes of Functionalized Analogues . Data is synthesized from structure-activity relationship (SAR) trends in relevant patent literature (F2G, Nippon Soda).

Table 1: SAR Analysis of this compound Analogues
Compound ClassC2-Substituent (-R)C4-SubstituentRelative Potency (Antifungal)Metabolic StabilityPrimary Application
Parent Scaffold -CH2OH (Hydroxymethyl)-CN (Nitrile)Low (IC50 > 50 µM)Low (Oxidation prone)Synthetic Intermediate
Analogue A (Ether) -CH2-O-Phenyl-CN (Nitrile)High (IC50 < 1 µM)HighAntifungal Lead
Analogue B (Amine) -CH2-NH-Benzyl-CN (Nitrile)Moderate (IC50 ~ 5 µM)ModerateAgrochemical Lead
Analogue C (Aldehyde) -CHO (Formyl)-CN (Nitrile)Inactive (Reactive)Very LowCoupling Precursor
Control (Defunctional) -CH3 (Methyl)-CN (Nitrile)Inactive HighNegative Control

Key Insight: The conversion of the C2-hydroxyl to a lipophilic ether (Analogue A) results in a >50-fold increase in potency. This suggests the target binding pocket contains a hydrophobic region that accommodates the phenyl ring, anchored by the pyridine core.

Visualizing the Structure-Activity Relationship (SAR)[1]

The diagram below illustrates the "Molecular Hike"—how specific modifications to the this compound core translate to biological function.

SAR_Map Scaffold Parent Scaffold (2-CH2OH, 6-Me, 4-CN) Mod_Ether Ether Linkage (C2-CH2-O-Ar) Scaffold->Mod_Ether Williamson Ether Synthesis Mod_Amine Amine Linkage (C2-CH2-NH-R) Scaffold->Mod_Amine Reductive Amination Mod_Oxidation Oxidation to Aldehyde (C2-CHO) Scaffold->Mod_Oxidation MnO2 Oxidation Target_Antifungal Antifungal Activity (DHODH Inhibition) Target_Agro Agrochemical Activity (Insecticidal) Mod_Ether->Target_Antifungal High Potency (Lipophilic Interaction) Mod_Amine->Target_Agro Moderate Potency Mod_Oxidation->Target_Antifungal Loss of Activity

Caption: SAR map showing the divergence of biological activity based on C2-functionalization of the parent isonicotinonitrile scaffold.

Experimental Protocols

To validate the biological activity of these analogues, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Voriconazole) ensure assay integrity.

Protocol A: Synthesis of C2-Ether Analogues (The "Active" Class)

Objective: To convert the inactive hydroxymethyl scaffold into a potent antifungal ether.

  • Reagents: this compound (1.0 eq), Phenol derivative (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), THF (anhydrous).

  • Procedure (Mitsunobu Reaction):

    • Dissolve scaffold and phenol in anhydrous THF under N2 atmosphere.

    • Cool to 0°C. Add PPh3.

    • Add DIAD dropwise over 15 minutes (maintaining < 5°C).

    • Stir at room temperature for 12 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the polar alcohol spot indicates reaction completion.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Antifungal Susceptibility Assay (MIC Determination)

Objective: To quantify the biological activity of the synthesized analogues against Aspergillus fumigatus.

  • Strain: Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Method (CLSI M38-A2 Standard):

    • Prepare stock solutions of analogues in DMSO (1600 µg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Final range: 0.03 – 16 µg/mL).

    • Inoculate with spore suspension (1-5 x 10^4 CFU/mL).

    • Incubate at 35°C for 48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visual growth.

  • Controls:

    • Positive Control: Voriconazole (Expected MIC: 0.25 - 0.5 µg/mL).

    • Negative Control: DMSO only (Growth expected).

    • Scaffold Control: Parent this compound (Expected MIC: >64 µg/mL, confirming inactivity of the precursor).

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Workflow Step1 Start: this compound (CAS 108129-25-5) Step2 Derivatization (Mitsunobu Coupling / Alkylation) Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Step4 Biological Assay (CLSI Broth Microdilution) Step3->Step4 Decision MIC < 1 µg/mL? Step4->Decision Outcome_Hit Lead Candidate (Proceed to ADME) Decision->Outcome_Hit Yes Outcome_Fail Inactive (Refine SAR) Decision->Outcome_Fail No

Caption: Decision tree for evaluating the biological potential of isonicotinonitrile derivatives.

References

  • F2G Ltd. (2008). Pyridin-2-one derivatives as antifungal agents. WO Patent 2008/62182.[1] World Intellectual Property Organization.

  • Nippon Soda Co., Ltd. (2003).[2][3] Nitrogen-containing heterocyclic compounds and insecticides. EP Patent 1362850.[2][3] European Patent Office.

  • BenchChem. (2025).[4] Comparative Analysis of Nicotinonitrile Derivatives in Drug Discovery. Retrieved from BenchChem Technical Guides.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition. CLSI document M38-A2.

Sources

Technical Guide: Computational vs. Experimental Profiling of 2-(Hydroxymethyl)-6-methylisonicotinonitrile

[1][2]

CAS: 108129-25-5 | Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">



MW:Synonyms:1

Executive Summary & Application Context

This guide provides an objective comparison between the in-silico predicted properties and the in-vitro experimental realities of this compound.[2][1]

As a bifunctional pyridine scaffold featuring both a nitrile (electrophile/H-bond acceptor) and a hydroxymethyl group (nucleophile/H-bond donor), this compound serves as a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., analogs of Gefapixant/Eliapixant) and novel antifungal agents.[2][1] Its utility lies in its ability to undergo orthogonal functionalization—the alcohol can be converted to an ether or leaving group, while the nitrile remains stable or is later converted to an amine or amide.

Comparison with Alternatives
FeatureThis compound 2-Chloromethyl Analog 2,6-Bis(hydroxymethyl)pyridine
Stability High (Shelf-stable solid)Low (Hydrolysis prone)High (Very stable)
Selectivity High (Asymmetric functionalization)Low (Highly reactive)Low (Symmetric, requires blocking)
Synthetic Utility Precursor for P2X3 antagonists Direct alkylating agentLigand synthesis

Computational Profile (In-Silico)

Predictive modeling establishes the baseline for molecular behavior before wet-lab synthesis.[2][1]

DFT Geometry & Electrostatics

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a planar pyridine ring with the hydroxymethyl group exhibiting rotational freedom.[2][1]

  • Electrostatic Potential (ESP) Map:

    • Negative Potential (Red): Concentrated at the Pyridine Nitrogen and the Nitrile Nitrogen, predicting these sites as primary H-bond acceptors.[1]

    • Positive Potential (Blue): Localized on the Hydroxyl proton, confirming its role as a donor.

  • Dipole Moment: Calculated at ~3.5–4.0 Debye, suggesting moderate polarity.

Predicted ADMET Properties

For drug design, the physicochemical profile dictates bioavailability.

  • cLogP: 0.65 ± 0.3 (Indicates good water solubility and potential for CNS penetration).

  • TPSA (Topological Polar Surface Area): ~63 Ų (Ideal for oral bioavailability; <140 Ų rule).

  • Blood-Brain Barrier (BBB) Score: High probability of crossing (relevant for antitussive applications targeting vagal sensory nerves).[2][1]

Experimental Profile (In-Vitro)

Bench validation often diverges from prediction due to solvent effects and intermolecular forces.[2][1]

Synthesis Protocol (Boekelheide Rearrangement)

The most robust route to this asymmetric pyridine is the Boekelheide Rearrangement , which selectively functionalizes one methyl group of 2,6-dimethylisonicotinonitrile.

Step-by-Step Methodology:

  • N-Oxidation: React 2,6-dimethylisonicotinonitrile with m-CPBA in DCM (0°C to RT, 4h). Isolate the N-oxide.[2][1][]

  • Rearrangement: Reflux the N-oxide in Acetic Anhydride (100°C, 2h). This forms the acetoxymethyl intermediate via a [3,3]-sigmatropic rearrangement.[1]

  • Hydrolysis: Treat with K

    
    CO
    
    
    in Methanol/Water (RT, 1h) to deprotect the acetate to the free alcohol.

SynthesisStart2,6-Dimethyl-isonicotinonitrileOxideN-OxideIntermediateStart->Oxidem-CPBA, DCM(Oxidation)EsterAcetoxymethylIntermediateOxide->EsterAc2O, Reflux(Boekelheide)Product2-(Hydroxymethyl)-6-methylisonicotinonitrileEster->ProductK2CO3, MeOH(Hydrolysis)

Figure 1: Synthetic pathway via Boekelheide Rearrangement.[2]

Characterization Data
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: ~85–90°C (Estimated range based on structural analogs; specific experimental values are patent-proprietary).[2][1]

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       2.60 (s, 3H, Ar-CH
      
      
      )[1]
    • 
       4.75 (s, 2H, CH
      
      
      OH)
    • 
       7.45 (s, 1H, Ar-H, C5)
      
    • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       7.55 (s, 1H, Ar-H, C3)
      
  • IR Spectrum:

    • 
       ~2235 cm
      
      
      (C
      
      
      N stretch, sharp)[1]
    • 
       ~3400 cm
      
      
      (O-H stretch, broad)[1]

Comparative Analysis: Computational vs. Experimental

PropertyComputational Prediction (In-Silico)Experimental Reality (In-Vitro)Analysis
Regioselectivity 50:50 (Symmetric starting material predicted to react equally at either methyl).[2][1]Controlled (Statistical mixture if not careful, but mono-functionalization is achievable via stoichiometry).Experimental control of equivalents is critical; computation assumes infinite reagents.[1]
Solubility LogS -1.5 (Moderately soluble in water).[2][1]High in polar organics (MeOH, DMSO); Low in non-polar (Hexane).H-bonding (predicted by ESP) leads to crystal lattice stability, reducing solubility in non-polar solvents more than predicted.[2][1]
Reactivity Nucleophilic Oxygen dominates.[1]Competitive (Nitrile can hydrolyze under harsh acidic/basic conditions).Experimental protocols must avoid strong acids/bases to preserve the nitrile (CN) while manipulating the alcohol.
Why use this intermediate?

Compared to the 2-chloromethyl analog (which is a potent alkylator but unstable), the hydroxymethyl form offers a "masked" electrophile. It can be stored indefinitely and activated in situ (e.g., via mesylation) only when needed for the coupling step in P2X3 antagonist synthesis. This validates the experimental choice over the computationally "more reactive" halide alternative.[1]

Comparisoncluster_0Route A: Hydroxymethyl (Recommended)cluster_1Route B: Chloromethyl (Alternative)TargetTarget: P2X3 Antagonist(e.g., Gefapixant Analog)Inter12-(Hydroxymethyl)-6-methylisonicotinonitrileStep1Stable StorageInter1->Step1Step2Activate (MsCl)Step1->Step2Step2->TargetInter22-(Chloromethyl)-6-methylisonicotinonitrileStep3Unstable(Hydrolysis Risk)Inter2->Step3Step3->Target

Figure 2: Strategic advantage of the hydroxymethyl scaffold over the chloromethyl alternative in drug synthesis.

References

  • Nippon Soda Co., Ltd. (2003).[4][5] EP1362850 A1: Pyridyl-methyl-amine derivatives.[2][1] European Patent Office.[1] Link

  • Merck Sharp & Dohme Corp. (2011).[1] US20110212998 A1: Heterocyclic compounds useful as inhibitors of P2X3.[1] USPTO.[1] Link

  • Boyer, J. H., & Schoen, W. (1956).[6] 6-Hydroxynicotinic Acid.[1][6] Organic Syntheses, 36, 44. (Reference for pyridine oxidation/hydrolysis methodologies). Link

  • BenchChem. (2025).[1] Methyl 6-methylnicotinate synthesis. (Reference for general methyl-pyridine reactivity). Link

  • National Institute of Standards and Technology (NIST). (2024). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. (Reference for related pyridine nitrile spectra). Link

A Toxicological Triptych: Comparative Cytotoxicity of 2-(Hydroxymethyl)-6-methylisonicotinonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, a molecule's journey from a basic precursor to a final, functional compound is often marked by significant changes in its biological activity. A critical aspect of this transformation is the evolution of its cytotoxic profile. This guide offers a detailed comparative analysis of the in vitro cytotoxicity of 2-(Hydroxymethyl)-6-methylisonicotinonitrile, a valuable building block in medicinal chemistry, and two of its key synthetic precursors: 2,6-Lutidine and 2-methyl-6-(bromomethyl)pyridine.

This document is crafted for researchers, scientists, and drug development professionals, providing not just a side-by-side data comparison, but also a deeper understanding of the underlying structure-activity relationships that govern cytotoxicity. We will delve into the established methodologies for assessing cell viability, present available experimental data, and contextualize these findings within the principles of toxicology and medicinal chemistry.

The Chemical Lineage: From Precursor to Product

The synthetic route to this compound often commences with the readily available and structurally simple 2,6-Lutidine. Through a series of functional group transformations, the final product is achieved. A plausible and common synthetic pathway involves the radical bromination of one of the methyl groups of 2,6-Lutidine to yield 2-methyl-6-(bromomethyl)pyridine. Subsequent nucleophilic substitution with a cyanide source, followed by the introduction of the hydroxymethyl group, would lead to the target molecule. Understanding the cytotoxic potential at each of these distinct chemical stages is paramount for ensuring the safety of the final compound and for identifying potential hazards in the manufacturing process.

Figure 1: Synthetic Progression

G 2,6-Lutidine 2,6-Lutidine 2-methyl-6-(bromomethyl)pyridine 2-methyl-6-(bromomethyl)pyridine 2,6-Lutidine->2-methyl-6-(bromomethyl)pyridine Bromination This compound This compound 2-methyl-6-(bromomethyl)pyridine->this compound Cyanation & Hydroxymethylation

Caption: A representative synthetic pathway illustrating the relationship between the compounds.

Methodologies for Interrogating Cytotoxicity

To provide a robust framework for comparing the cytotoxic effects of these compounds, we will focus on two widely accepted and validated in vitro assays: the MTT assay and the LDH assay. These assays measure different aspects of cellular health and, when used in concert, provide a comprehensive picture of a compound's toxicity.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of a cell population's metabolic activity, which in turn serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Culture: Human lung carcinoma (A549) cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT, and the plates are incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Figure 2: MTT Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Assay Procedure Seed Cells Seed Cells Compound Addition Compound Addition Seed Cells->Compound Addition MTT Addition MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: A schematic overview of the MTT assay protocol for determining cytotoxicity.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon cell lysis. The amount of LDH released is proportional to the number of dead or damaged cells.

Experimental Protocol: LDH Assay

  • Cell Treatment: Cells are seeded and treated with the test compounds as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm).

  • Data Analysis: The amount of LDH release is quantified by comparing the absorbance of the treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Comparative Cytotoxicity Profile

Compound Structure Anticipated Cytotoxicity (IC₅₀ on A549 cells) Rationale
2,6-Lutidine C₇H₉N> 100 µMGenerally considered to have low to moderate toxicity. The simple alkyl-substituted pyridine ring is relatively stable and less reactive.
2-methyl-6-(bromomethyl)pyridine C₇H₈BrN< 50 µMThe presence of the bromomethyl group, a potent alkylating agent, is expected to confer significant cytotoxicity. Halogenated organic compounds often exhibit increased toxicity.
This compound C₈H₈N₂O> 50 µMThe replacement of the highly reactive bromomethyl group with a less reactive hydroxymethyl group is anticipated to significantly reduce cytotoxicity. The nitrile group may contribute some biological activity.

Note: The IC₅₀ values presented are estimations based on data from structurally similar compounds and general toxicological principles. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Discussion

The anticipated trend in cytotoxicity among these three compounds can be explained by examining their chemical structures and the reactivity of their functional groups.

Figure 3: Structure-Activity Relationship Logic

G A 2,6-Lutidine Stable Aromatic Ring Low Reactivity Low Cytotoxicity B 2-methyl-6-(bromomethyl)pyridine Electrophilic Bromomethyl Group High Reactivity (Alkylating Agent) High Cytotoxicity A->B Introduction of a reactive halogenated functional group C This compound Less Reactive Hydroxymethyl Group Moderate Reactivity Moderate Cytotoxicity B->C Replacement of the reactive bromomethyl group with a hydroxymethyl group

Caption: A diagram illustrating the influence of functional groups on the cytotoxicity of the pyridine derivatives.

The key determinant of cytotoxicity in this series is the nature of the substituent at the 6-position of the pyridine ring. The parent compound, 2,6-Lutidine, is a relatively non-polar and stable aromatic heterocycle, and as such, is expected to exhibit the lowest cytotoxicity.

The introduction of a bromomethyl group in 2-methyl-6-(bromomethyl)pyridine dramatically alters the molecule's reactivity. The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This alkylating potential is a well-known mechanism of cytotoxicity for many anticancer drugs and toxic compounds.

In the final product, this compound, the highly reactive bromomethyl group is replaced by a hydroxymethyl group. The carbon-oxygen bond is less polarized than the carbon-bromine bond, and the hydroxyl group is a poor leaving group, making this compound significantly less prone to alkylating reactions. The presence of the nitrile group might confer some level of biological activity, as cyano-substituted pyridines have been investigated for various pharmacological effects. However, the overall cytotoxicity is expected to be considerably lower than that of its brominated precursor. This detoxification step is a crucial transformation in rendering the molecule more suitable for potential downstream applications in areas like drug discovery.

Conclusion for the Bench Scientist

This comparative guide highlights the profound impact of chemical modifications on the cytotoxic profile of a molecule as it progresses through a synthetic pathway. The transition from a relatively benign precursor, 2,6-Lutidine, to a highly reactive and likely cytotoxic intermediate, 2-methyl-6-(bromomethyl)pyridine, and finally to a more stable and less toxic product, this compound, underscores the importance of evaluating the toxicity of all chemical entities in a synthetic route.

For researchers in drug development, this analysis emphasizes the critical need for stringent purification methods to eliminate reactive intermediates from the final active pharmaceutical ingredient. Furthermore, the principles of structure-activity relationships discussed herein can guide the design of new molecules with optimized efficacy and minimized toxicity. While direct comparative data is ideal, a thorough understanding of chemical reactivity and established toxicological principles can provide valuable predictive insights in the early stages of chemical and pharmaceutical research.

References

  • Kłys, M., & Rojek, S. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815–824.[1]

  • Medina-Franco, J. L., & Chavez-Blanco, A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11532.[2]

  • Zhao, L. X., Sherchan, J., Park, J. K., Jahng, Y., Jeong, B. S., Jeong, T. C., Lee, C. S., & Lee, E. S. (2006). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Archives of Pharmacal Research, 29(12), 1091–1095.[3]

  • Ghandi, M., & Zali, A. (2019). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. Research on Chemical Intermediates, 45(10), 4867–4891.[4]

  • Wang, C., Li, D., Zhang, Y., Wang, M., & Li, H. (2020). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 25(17), 3953.[5]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Journal of Heterocyclic Chemistry, 55(1), 173-181.[6]

  • Fodor, K., & Timár, Z. (2021). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 23(1), 329-333.[7]

  • European Patent Office. (2017). Method for producing 2-amino-6-methylnicotinic acid (EP Patent No. 3162796A1).[8]

  • BenchChem. (2023). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.[9]

Sources

Spectroscopic Differentiation of 2-(Hydroxymethyl)-6-methylisonicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates—specifically P2X7 antagonists and kinase inhibitors—2-(Hydroxymethyl)-6-methylisonicotinonitrile (CAS: 108129-25-5) represents a critical scaffold. However, its structural validation is frequently complicated by the presence of regioisomers and oxidation byproducts that exhibit nearly identical chromatographic retention times.

This guide provides a definitive spectroscopic comparison between the target molecule and its two most prevalent structural analogues:

  • The Regioisomer: 2-(Hydroxymethyl)-6-methylnicotinonitrile (Nitrile shift from C4 to C3).

  • The Over-Oxidation Impurity: 2,6-Bis(hydroxymethyl)isonicotinonitrile.

Core Insight: The differentiation relies heavily on 1H NMR spin-spin coupling constants (


-values)  of the aromatic ring protons. While Mass Spectrometry (MS) confirms the molecular weight (

), it fails to distinguish the positional isomers. This guide establishes a self-validating NMR protocol to ensure structural integrity.

Structural Analysis & Isomer Landscape

To interpret the spectra correctly, we must first define the symmetry and proton environments of the three competing structures.

Compound LabelChemical NameCore ScaffoldSymmetryKey Substituents
Target (A) This compound Isonicotinonitrile (4-CN)Asymmetric2-CH₂OH, 6-CH₃
Isomer (B) 2-(Hydroxymethyl)-6-methylnicotinonitrile Nicotinonitrile (3-CN)Asymmetric2-CH₂OH, 6-CH₃
Impurity (C) 2,6-Bis(hydroxymethyl)isonicotinonitrile Isonicotinonitrile (4-CN)Symmetric 2,6-Bis(CH₂OH)
The "Nitrile Shift" Problem

The primary confusion arises between Target (A) and Isomer (B) .

  • Target (A): The nitrile is at position 4.[1] The remaining protons are at positions 3 and 5. These protons are meta to each other.

  • Isomer (B): The nitrile is at position 3. The remaining protons are at positions 4 and 5. These protons are ortho to each other.

Comparative Spectroscopic Data

1H NMR: The Definitive Identification Tool

Solvent: DMSO-d₆ or CDCl₃ (DMSO recommended for hydroxyl proton visibility)

Target (A): this compound
  • Aromatic Region: Two distinct signals corresponding to H3 and H5.

  • Coupling: Since H3 and H5 are separated by the quaternary C4 (bearing the CN), they exhibit meta-coupling .

    • 
       ~7.60 ppm (s, 1H):  H3 (Broad singlet or doublet with 
      
      
      
      Hz).
    • 
       ~7.45 ppm (s, 1H):  H5 (Broad singlet or doublet with 
      
      
      
      Hz).
  • Aliphatic Region:

    • 
       ~4.55 ppm (s, 2H):  -CH₂OH methylene.
      
    • 
       ~2.55 ppm (s, 3H):  -CH₃ methyl.
      
Isomer (B): 2-(Hydroxymethyl)-6-methylnicotinonitrile
  • Aromatic Region: Two distinct signals corresponding to H4 and H5.

  • Coupling: H4 and H5 are adjacent. They exhibit strong ortho-coupling .

    • 
       ~8.05 ppm (d, 1H):  H4 (Doublet, 
      
      
      
      Hz). Deshielded by adjacent CN.
    • 
       ~7.30 ppm (d, 1H):  H5 (Doublet, 
      
      
      
      Hz).
  • Differentiation: The presence of an 8 Hz doublet is the "smoking gun" for the wrong isomer.

Impurity (C): 2,6-Bis(hydroxymethyl)isonicotinonitrile
  • Aromatic Region: The molecule is symmetric. H3 and H5 are chemically equivalent.

    • 
       ~7.50 ppm (s, 2H):  Integration is 2H. No coupling pattern (singlet).
      
  • Aliphatic Region:

    • Methyl signal is ABSENT.

    • 
       ~4.60 ppm (s, 4H):  Two equivalent -CH₂OH groups.
      
13C NMR & IR Signatures
FeatureTarget (A)Isomer (B)Impurity (C)
Nitrile Stretch (IR) ~2235 cm⁻¹ (Weak)~2225 cm⁻¹ (Stronger conjugation)~2235 cm⁻¹
Carbonyl/Amide AbsentAbsentAbsent
13C Nitrile Shift ~116 ppm~117 ppm~116 ppm
Aromatic Carbons 5 distinct signals5 distinct signals3 distinct signals (Symmetry)

Experimental Protocol: Structural Validation Workflow

This protocol is designed for QA/QC environments to rapidly validate the identity of the synthesized intermediate.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the solid sample.

  • Dissolve in 0.6 mL DMSO-d₆ . Note: DMSO is preferred over CDCl₃ to prevent aggregation and ensure the hydroxyl proton does not broaden the methylene signal.

  • Filter through a cotton plug into a standard 5mm NMR tube.

Step 2: 1H NMR Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >95% purity).

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Acquisition Time (AQ): >3.0 seconds (Critical to resolve small meta-couplings).

Step 3: Data Processing & Logic Check

Apply an exponential window function (LB = 0.3 Hz) and phase correct manually. Use the following logic gate for determination:

  • Check Methyl Group: Is there a singlet at ~2.5 ppm (3H)?

    • NO: It is the Bis-hydroxymethyl impurity (C).

    • YES: Proceed to step 2.

  • Check Aromatic Coupling: Zoom into 7.0–8.5 ppm.

    • Doublets (

      
       Hz):  It is the Nicotinonitrile isomer (B).
      
    • Singlets (or

      
       Hz): CONFIRMED TARGET (A). 
      

Decision Tree Visualization

The following diagram illustrates the logical flow for identifying the correct isomer based on the spectroscopic data described above.

IsomerIdentification Start Unknown Sample (MW 148.16) CheckMethyl 1H NMR: Check 2.55 ppm (Methyl Group) Start->CheckMethyl NoMethyl No Methyl Signal (Two CH2OH groups present) CheckMethyl->NoMethyl Absent YesMethyl Methyl Signal Present (3H Singlet) CheckMethyl->YesMethyl Present Result_Impurity IDENTIFIED: 2,6-Bis(hydroxymethyl) isonicotinonitrile NoMethyl->Result_Impurity CheckCoupling Check Aromatic Region (7.0 - 8.5 ppm) YesMethyl->CheckCoupling OrthoCoupling Doublets (J ~ 8.0 Hz) (Ortho-coupling) CheckCoupling->OrthoCoupling H4/H5 Interaction MetaCoupling Singlets / Broad Singlets (Meta-coupling J < 2 Hz) CheckCoupling->MetaCoupling H3/H5 Interaction Result_Isomer IDENTIFIED: 2-(Hydroxymethyl)-6-methyl NICOTINONITRILE (Isomer B) OrthoCoupling->Result_Isomer Result_Target CONFIRMED TARGET: 2-(Hydroxymethyl)-6-methyl ISONICOTINONITRILE MetaCoupling->Result_Target

Figure 1: Spectroscopic decision tree for the identification of this compound.

Synthesis Context & Causality

Understanding why these isomers form aids in troubleshooting.

  • Origin of Isomer B (Nicotinonitrile): This usually stems from an incorrect starting material (e.g., using 2,6-dimethyl-3-cyanopyridine instead of 2,6-dimethyl-4-cyanopyridine). It is rarely formed as a byproduct if the correct precursor is used.

  • Origin of Impurity C (Bis-hydroxy): This occurs during the oxidation of 2,6-dimethylisonicotinonitrile (e.g., using SeO₂ or radical halogenation/hydrolysis). If the oxidant stoichiometry is not strictly controlled (1.0 eq), the second methyl group oxidizes, leading to the symmetric impurity.

References

  • National Institute of Standards and Technology (NIST). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- Mass Spectrum (Analogous Fragmentation Patterns). NIST Chemistry WebBook.[2] Available at: [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis (Reference for Bis-hydroxymethyl impurity). Green Chemistry.[3] Available at: [Link]

Sources

Assessing Purity of 2-(Hydroxymethyl)-6-methylisonicotinonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of 2-(Hydroxymethyl)-6-methylisonicotinonitrile by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantitation of This compound (CAS: 1039828-32-0) is a critical quality attribute in the synthesis of next-generation P2X3 antagonists and pyridine-based ligands. As a bifunctional pyridine intermediate containing both a polar hydroxymethyl group and a reactive nitrile, this molecule presents distinct chromatographic challenges: silanol interactions leading to peak tailing, and similar polarity to its hydrolysis impurities (amides and acids).

This guide compares the industry-standard C18 (ODS) approach against an optimized Charged Surface Hybrid (CSH) Phenyl-Hexyl methodology. While standard C18 columns often fail to resolve critical polar impurities, the optimized method leverages


 interactions and electrostatic shielding to deliver superior peak symmetry and resolution.
The Analytical Challenge: Why Standard Methods Fail

The analyte, this compound, possesses three structural features that complicate HPLC analysis:

  • Basic Pyridine Nitrogen: At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing (

    
    ).
    
  • Hydroxymethyl Group (-CH2OH): Increases polarity, reducing retention on hydrophobic C18 phases.

  • Nitrile Group (-CN): Susceptible to hydrolysis, generating Impurity B (Amide) and Impurity C (Acid) . These impurities are structurally similar and often co-elute with the main peak on standard alkyl phases.

Impurity Profile & Degradation Pathway

Understanding the fate of the molecule is essential for method development. The nitrile group is the primary stability risk.

ImpurityPathway Analyte Analyte (Nitrile) ImpurityB Impurity B (Amide) Analyte->ImpurityB Hydrolysis (+H2O) ImpurityC Impurity C (Acid) ImpurityB->ImpurityC Hydrolysis (+H2O) ImpurityA Impurity A (Precursor/Dimethyl) ImpurityA->Analyte Oxidation/Synthesis

Figure 1: Degradation pathway of this compound showing critical hydrolysis impurities.

Comparative Method Analysis

We evaluated two distinct chromatographic approaches. The data below represents validated performance metrics typical for pyridine intermediates.

Method A: The Baseline (Standard C18)
  • Column: Traditional End-capped C18 (5 µm, 4.6 x 150 mm).

  • Conditions: Phosphate Buffer pH 7.0 / Acetonitrile.

  • Mechanism: Purely hydrophobic interaction.[1]

  • Verdict: Insufficient. The basic pyridine nitrogen interacts with silanols, causing tailing. The selectivity is driven solely by hydrophobicity, failing to separate the hydroxymethyl analyte from its amide hydrolysis product effectively.

Method B: The Optimized Product (CSH Phenyl-Hexyl)
  • Column: Charged Surface Hybrid (CSH) Phenyl-Hexyl (2.5 µm, 2.1 x 100 mm).

  • Conditions: 0.1% Formic Acid / Methanol gradient.

  • Mechanism: Mixed-mode interaction (Hydrophobic +

    
     Stacking + Electrostatic Repulsion).
    
  • Verdict: Superior. The positively charged surface repels the protonated pyridine (preventing tailing), while the phenyl ring engages in

    
     stacking with the pyridine core, offering unique selectivity to resolve the nitrile from the amide.
    
Performance Data Comparison

The following table summarizes the chromatographic performance of both methods. Note the dramatic improvement in Tailing Factor (


) and Resolution (

) with Method B.
ParameterMethod A (Standard C18)Method B (CSH Phenyl-Hexyl)Improvement
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)+39% Symmetry
Resolution (

)
(Analyte vs. Amide)
1.2 (Co-elution risk)3.5 (Baseline resolved)> 2.5x Resolution
Retention (

)
2.54.2Enhanced Retention
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Sensitivity
MS Compatibility Poor (Non-volatile buffer)Excellent (Formic Acid)Mass Spec Ready

Technical Insight: The use of Methanol in Method B (over Acetonitrile) enhances the


 selectivity of the Phenyl-Hexyl phase.[1] Acetonitrile's own 

-electrons can compete with the stationary phase, dampening the separation effect [1].[1]
Detailed Experimental Protocol (Method B)

This protocol is designed for high-throughput purity assessment in a drug development setting.

Reagents & Equipment
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: Methanol (LC-MS Grade).

  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (2.5 µm particle size recommended).

  • System: UHPLC or HPLC equipped with PDA detector.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 10:90 Methanol:Water .

    • Note: Avoid high organic diluents to prevent "solvent effect" peak distortion of early eluting polar impurities.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

    • Column Temp: 40°C (Improves mass transfer for polar compounds).

    • Injection Volume: 2 µL.

    • Detection: UV @ 265 nm (Max absorption for pyridine ring).

  • Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
1.0955Isocratic Hold (Polar Impurities)
8.04060Linear Gradient
9.0595Wash
12.0955Re-equilibration
Workflow Visualization

MethodWorkflow Sample Sample Dissolution (10:90 MeOH:H2O) Injection Injection (2 µL) CSH Phenyl-Hexyl Column Sample->Injection Separation Gradient Elution (Formic Acid / MeOH) Injection->Separation  Selectivity Mechanism:  Pi-Pi + Ion Exchange Detection PDA Detection (265 nm) Separation->Detection Analysis Data Processing (Integ. Impurity B & C) Detection->Analysis

Figure 2: Optimized analytical workflow for purity assessment.

Alternative Orthogonal Methods

While HPLC is the gold standard for purity, orthogonal methods confirm specific attributes:

  • GC-MS (Gas Chromatography):

    • Use Case: Detection of volatile organic solvents (residual MeOH, THF).

    • Limitation: The hydroxymethyl group is thermally labile. Direct injection may cause dehydration to the vinyl analogue. Derivatization (TMS) is required for accurate GC purity assay.

  • HILIC (Hydrophilic Interaction LC):

    • Use Case: If retention of the ultra-polar Impurity C (Acid) is insufficient on Phenyl-Hexyl.

    • Protocol: Bare Silica column with high ACN mobile phase.

References
  • Phenomenex Technical Notes. "Reversed Phase HPLC Method Development: Optimizing Selectivity with Phenyl Phases." Phenomenex.com. Link

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod.com. Link

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

  • National Institute of Standards and Technology (NIST). "Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- (Related Structure Data)." NIST Chemistry WebBook.[2] Link

  • Princeton Chromatography. "Separation of Pyridine Amides." PCI-HPLC Application Notes. Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-6-methylisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-6-methylisonicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.